J-1149
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C25H24N8O |
|---|---|
分子量 |
452.5 g/mol |
IUPAC名 |
(2R)-2-amino-N-[[5-(6-methyl-2-pyridinyl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methyl]-3-phenylpropanamide |
InChI |
InChI=1S/C25H24N8O/c1-16-6-5-9-20(30-16)24-23(18-10-11-22-28-15-29-33(22)14-18)31-21(32-24)13-27-25(34)19(26)12-17-7-3-2-4-8-17/h2-11,14-15,19H,12-13,26H2,1H3,(H,27,34)(H,31,32)/t19-/m1/s1 |
InChIキー |
GIXYMNJSHSCLBB-LJQANCHMSA-N |
異性体SMILES |
CC1=NC(=CC=C1)C2=C(N=C(N2)CNC(=O)[C@@H](CC3=CC=CC=C3)N)C4=CN5C(=NC=N5)C=C4 |
正規SMILES |
CC1=NC(=CC=C1)C2=C(N=C(N2)CNC(=O)C(CC3=CC=CC=C3)N)C4=CN5C(=NC=N5)C=C4 |
製品の起源 |
United States |
Foundational & Exploratory
J-1149 chemical structure and properties
An In-depth Technical Guide to J-1149
A Note on Nomenclature: The designation "this compound" is associated with at least two distinct chemical entities in scientific and commercial databases. This guide will primarily focus on the dipeptidyl peptidase-4 (DPP-4) inhibitor, Dutogliptin (also known as PHX1149), due to the extensive publicly available research and its progression into clinical trials. A brief overview of the second compound, a potent ALK5 inhibitor, is provided in a separate section to address the ambiguity.
Dutogliptin (PHX1149): A Comprehensive Technical Overview
This technical guide provides a detailed examination of the chemical structure, properties, and pharmacological profile of Dutogliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. Dutogliptin has been investigated for the treatment of type 2 diabetes mellitus and, more recently, for its potential role in cardiac regeneration following myocardial infarction.[1] This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
Dutogliptin is a small molecule inhibitor with the systematic IUPAC name [(2R)-1-[2-[[(3R)-pyrrolidin-3-yl]amino]acetyl]pyrrolidin-2-yl]boronic acid. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | [(2R)-1-[2-[[(3R)-pyrrolidin-3-yl]amino]acetyl]pyrrolidin-2-yl]boronic acid | |
| Synonyms | PHX1149, this compound | |
| CAS Number | 852329-66-9 | |
| Molecular Formula | C10H20BN3O3 | |
| Molecular Weight | 241.1 g/mol | |
| Appearance | White solid |
Pharmacological Properties and Mechanism of Action
Dutogliptin is a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the degradation of incretin hormones, most notably glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Dutogliptin increases the circulating levels of active GLP-1 and GIP, which in turn potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells. This mechanism leads to improved glycemic control in patients with type 2 diabetes.[1]
More recently, the mechanism of action of Dutogliptin has been explored in the context of cardiovascular disease. DPP-4 is also known to cleave and inactivate stromal cell-derived factor-1α (SDF-1α), a chemokine that plays a crucial role in the homing of stem cells to sites of injury. By inhibiting DPP-4, Dutogliptin prevents the degradation of SDF-1α, leading to increased levels of this chemokine and potentially enhancing the recruitment of regenerative stem cells to damaged cardiac tissue following a myocardial infarction.
The primary signaling pathway modulated by Dutogliptin involves the inhibition of DPP-4, leading to the potentiation of GLP-1 and SDF-1 signaling. The diagram below illustrates this mechanism.
References
Unraveling the Molecular Interactions of J-1149: A Technical Guide to its Mechanism of Action
For Immediate Release
A comprehensive analysis of the compound J-1149, identified as the potent and selective oxytocin receptor antagonist Retosiban (GSK221149A), reveals a dual mechanism of action centered on the Gq/phospholipase C/inositol 1,4,5-trisphosphate signaling pathway and a unique inverse agonism in response to mechanical stress. This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals, detailing the molecular interactions, quantitative pharmacological data, and the experimental protocols used to elucidate the activity of this compound.
Core Mechanism of Action: Competitive Antagonism of the Oxytocin Receptor
Retosiban acts as a competitive antagonist at the human oxytocin receptor, effectively blocking the downstream signaling cascade initiated by the endogenous ligand, oxytocin. This interaction prevents the conformational changes in the receptor necessary for the activation of the Gq alpha subunit of its associated G-protein.
The primary signaling pathway inhibited by Retosiban is the Gq/phospholipase C (PLC)/inositol 1,4,5-trisphosphate (IP3) pathway.[1] Under normal physiological conditions, oxytocin binding to its receptor activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers IP3 and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This increase in cytosolic calcium is a critical step in a multitude of physiological processes, most notably uterine muscle contraction. By competitively binding to the oxytocin receptor, Retosiban prevents this entire cascade, leading to a state of uterine quiescence.
A secondary and novel aspect of Retosiban's mechanism is its function as an inverse agonist in the context of mechanical stretch of the myometrium. Uterine stretch, as occurs during pregnancy, can lead to an agonist-free activation of the oxytocin receptor. This mechanical activation promotes the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), contributing to increased myometrial contractility. Retosiban has been shown to inhibit this stretch-induced ERK1/2 phosphorylation, suggesting it can reduce uterine contractility even in the absence of high oxytocin concentrations.
Quantitative Pharmacological Data
The potency and selectivity of Retosiban have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Receptor | Value | Assay Type |
| Ki | Human Oxytocin Receptor | 0.65 nM | Radioligand Binding Assay |
| Selectivity | Vasopressin V1a Receptor | >1400-fold vs. Oxytocin Receptor | Radioligand Binding Assay |
| Selectivity | Vasopressin V2 Receptor | >1400-fold vs. Oxytocin Receptor | Radioligand Binding Assay |
| IC50 | Oxytocin-induced uterine contractions (rat) | 180 nM | In vitro functional assay |
Table 1: Binding Affinity and Selectivity of Retosiban[2]
| Parameter | Species | Value | Assay Type |
| Oral Bioavailability | Rat | ~100% | In vivo pharmacokinetic study |
| Plasma Half-life | Rat | 1.4 hours | In vivo pharmacokinetic study |
| Cytochrome P450 Inhibition | Human microsomes | IC50 > 100µM | In vitro metabolism assay |
Table 2: Pharmacokinetic Properties of Retosiban[2]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by Retosiban.
Caption: Retosiban's antagonism of the Gq/PLC/IP3 signaling pathway.
Caption: Retosiban's inverse agonism on stretch-activated OTR signaling.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of Retosiban.
Radioligand Binding Assay for Oxytocin Receptor
Objective: To determine the binding affinity (Ki) of Retosiban for the human oxytocin receptor.
Materials:
-
Membrane preparations from CHO cells stably expressing the human oxytocin receptor.
-
[³H]-Oxytocin (Radioligand).
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Retosiban stock solution in DMSO.
-
Unlabeled oxytocin for determination of non-specific binding.
-
96-well filter plates.
-
Scintillation fluid and counter.
Procedure:
-
Thaw the membrane preparations on ice.
-
Dilute the membranes in assay buffer to a final concentration of 10-20 µg of protein per well.
-
Prepare serial dilutions of Retosiban in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 50 µL of unlabeled oxytocin (1 µM final concentration for non-specific binding) or 50 µL of Retosiban dilution.
-
50 µL of [³H]-Oxytocin (final concentration ~0.5 nM).
-
100 µL of diluted membrane preparation.
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the 96-well filter plate, followed by three washes with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Inositol Phosphate Accumulation Functional Assay
Objective: To determine the functional antagonist activity (IC50) of Retosiban by measuring the inhibition of oxytocin-stimulated inositol phosphate accumulation.
Materials:
-
HEK293 cells stably expressing the human oxytocin receptor.
-
[³H]-myo-inositol.
-
Serum-free medium.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM LiCl.
-
Oxytocin stock solution.
-
Retosiban stock solution in DMSO.
-
Dowex AG1-X8 resin.
-
0.1 M formic acid.
-
1 M ammonium formate in 0.1 M formic acid.
Procedure:
-
Seed the cells in 24-well plates and grow to near confluency.
-
Label the cells by incubating with [³H]-myo-inositol in serum-free medium for 18-24 hours.
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with various concentrations of Retosiban or vehicle for 15 minutes.
-
Stimulate the cells with oxytocin (EC₈₀ concentration) for 30 minutes at 37°C.
-
Terminate the reaction by adding ice-cold 0.5 M perchloric acid.
-
Neutralize the samples with KOH.
-
Separate the inositol phosphates from free inositol using Dowex AG1-X8 columns.
-
Elute the total inositol phosphates with 1 M ammonium formate in 0.1 M formic acid.
-
Quantify the radioactivity in the eluate by scintillation counting.
-
Determine the IC50 value by non-linear regression analysis of the concentration-response curve.
ERK1/2 Phosphorylation Western Blot Assay
Objective: To assess the effect of Retosiban on stretch-induced ERK1/2 phosphorylation in human myometrial cells.
Materials:
-
Primary human myometrial cells.
-
Flexible-bottom culture plates.
-
Vacuum stretch apparatus.
-
Retosiban stock solution in DMSO.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blotting equipment.
Procedure:
-
Culture primary human myometrial cells on flexible-bottom plates.
-
Pre-treat the cells with Retosiban or vehicle for 30 minutes.
-
Apply mechanical stretch to the cells using a vacuum apparatus for 15 minutes.
-
Immediately lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities and express the results as the ratio of phospho-ERK1/2 to total-ERK1/2.
This technical guide provides a comprehensive overview of the mechanism of action of this compound (Retosiban), supported by quantitative data and detailed experimental protocols. This information is intended to facilitate further research and development in the field of oxytocin receptor modulation.
References
J-1149 discovery and synthesis
An In-depth Technical Guide on the Discovery and Synthesis of JNJ-40411813 (ADX71149)
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-40411813, also known as ADX71149, is a novel, potent, and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2). As a presynaptic inhibitory G-protein coupled receptor, mGlu2 represents a key therapeutic target for psychiatric and neurological disorders characterized by excessive glutamatergic transmission. This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and pharmacological properties of JNJ-40411813, intended for professionals in the field of drug development. Recent clinical trials have investigated its potential in treating schizophrenia, anxious depression, and epilepsy, though its development for epilepsy was discontinued due to a lack of efficacy in a Phase II study.
Discovery
The discovery of JNJ-40411813 was the result of an extensive lead optimization program starting from a high-throughput screening (HTS) hit. The initial compound, a 4-aryl-substituted pyridone, was identified as having mGlu2 PAM activity. Subsequent optimization efforts focused on modifying the spacer between the pyridone core and the phenyl ring to improve potency, selectivity, and pharmacokinetic properties. This led to the exploration of a novel subseries of phenylpiperidine-substituted pyridones, culminating in the identification of JNJ-40411813 (1-butyl-3-chloro-4-(4-phenyl-1-piperidinyl)-2(1H)-pyridinone) as a clinical candidate with an optimal balance of in vitro potency, in vivo efficacy, and a favorable safety profile.
Synthesis
The synthesis of JNJ-40411813 was developed at Janssen Research & Development. While the full, detailed multi-step synthesis is proprietary, the general synthetic strategy is outlined in the medicinal chemistry literature. The synthesis involves the construction of the substituted pyridone core followed by the introduction of the phenylpiperidine moiety.
A logical workflow for the synthesis is presented below.
Caption: Synthetic workflow for JNJ-40411813.
Mechanism of Action
JNJ-40411813 acts as a positive allosteric modulator at the mGlu2 receptor.[1] Unlike orthosteric agonists that bind to the glutamate binding site, PAMs bind to a distinct allosteric site on the receptor. This binding potentiates the receptor's response to the endogenous ligand, glutamate. The mGlu2 receptor is a Gαi/o-coupled receptor primarily located on presynaptic terminals. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately inhibits the release of glutamate from the presynaptic neuron, thereby reducing glutamatergic neurotransmission. This mechanism is particularly relevant in conditions associated with hyperglutamatergic states.
The signaling pathway is illustrated in the diagram below.
Caption: JNJ-40411813 signaling pathway at the mGlu2 receptor.
Quantitative Data
The pharmacological and pharmacokinetic properties of JNJ-40411813 have been extensively characterized. Key quantitative data are summarized in the tables below.
Table 1: In Vitro Pharmacological Data
| Parameter | Assay | Species/Cell Line | Value |
| EC50 (PAM activity) | [35S]GTPγS binding | Human mGlu2 (CHO cells) | 147 ± 42 nM[1] |
| EC50 (PAM activity) | Ca2+ mobilization | Human mGlu2 (HEK293 cells) | 64 ± 29 nM[1] |
| EC50 (Agonist activity) | [35S]GTPγS binding | Human mGlu2 (CHO cells) | 2159 ± 1069 nM[1] |
| Kb (Affinity) | 5HT2A Receptor Binding | Human | 1.1 µM[1] |
Table 2: In Vivo Pharmacological & Pharmacokinetic Data (Rat)
| Parameter | Administration | Value |
| ED50 (mGlu2 Occupancy) | Oral (p.o.) | 16 mg/kg[1] |
| ED50 (5HT2A Occupancy) | Oral (p.o.) | 17 mg/kg[1] |
| Cmax (10 mg/kg p.o.) | Oral (p.o.) | 938 ng/mL at 0.5 h[1] |
| AUC0-∞ (2.5 mg/kg i.v.) | Intravenous (i.v.) | 1833 ± 90 ng·h/mL[1] |
| AUC0-∞ (10 mg/kg p.o.) | Oral (p.o.) | 2250 ± 417 ng·h/mL[1] |
| Oral Bioavailability | - | 31%[1] |
| Plasma Clearance (CL) | Intravenous (i.v.) | 1.4 ± 0.1 L/h/kg[1] |
| Volume of Distribution (Vdz) | Intravenous (i.v.) | 2.3 ± 0.2 L/kg[1] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are summaries of the key methodologies used in the characterization of JNJ-40411813, based on published literature.[1]
[35S]GTPγS Binding Assay
This assay measures the activation of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu2 receptor.
-
Membrane Preparation: Cells are harvested and homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in assay buffer.
-
Assay Buffer: Typically contains 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl2, pH 7.4.
-
Procedure:
-
Cell membranes are incubated with GDP (e.g., 30 µM) to ensure G-proteins are in their inactive state.
-
JNJ-40411813 (at various concentrations) is added in the presence of a fixed, sub-maximal concentration of glutamate (e.g., EC20 concentration) to assess PAM activity. For agonist activity, JNJ-40411813 is added alone.
-
The reaction is initiated by adding [35S]GTPγS (e.g., 0.05 nM).
-
The mixture is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C).
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of bound [35S]GTPγS is quantified by liquid scintillation counting.
-
-
Data Analysis: Data are typically normalized to the response of a saturating concentration of glutamate and fitted to a sigmoidal dose-response curve to determine EC50 values.
Intracellular Calcium (Ca2+) Mobilization Assay
This assay is used for Gαq-coupled receptors, or as in this case, Gαi/o-coupled receptors co-transfected with a promiscuous G-protein like Gα16, which links the receptor activation to the phospholipase C pathway and subsequent calcium release.
-
Cell Line: Human Embryonic Kidney (HEK293) cells co-transfected with the human mGlu2 receptor and Gα16.
-
Procedure:
-
Cells are plated in multi-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The baseline fluorescence is measured using a plate reader (e.g., FLIPR).
-
JNJ-40411813 and/or glutamate are added to the wells.
-
The change in fluorescence, corresponding to the increase in intracellular calcium, is monitored in real-time.
-
-
Data Analysis: The peak fluorescence response is measured and plotted against the concentration of the compound to determine the EC50.
The workflow for a typical in vitro screening cascade is depicted below.
Caption: In vitro experimental workflow for PAM discovery.
Conclusion
JNJ-40411813 is a well-characterized mGlu2 PAM that emerged from a rigorous discovery and optimization process. Its mechanism of action, involving the potentiation of endogenous glutamate signaling at presynaptic mGlu2 receptors, offers a targeted approach to modulating glutamatergic neurotransmission. While its clinical development has faced challenges, the extensive preclinical and early clinical data available for JNJ-40411813 provide a valuable case study and a rich dataset for researchers in the field of neuroscience and drug development. The detailed pharmacological profile and the established experimental protocols serve as a solid foundation for future investigations into the therapeutic potential of mGlu2 modulation.
References
Unraveling J-1149: A Review of Publicly Available Information on a Putative Therapeutic Agent
A comprehensive search of publicly accessible scientific and medical literature reveals a notable absence of a clearly defined therapeutic agent or research molecule designated as "J-1149." While the identifier appears in various contexts, including astronomical observations and legal citations, it does not correspond to a specific drug candidate for which a detailed technical guide on target identification and validation can be compiled. The search results point to a range of subjects where "1149" is part of a larger nomenclature, but no consistent entity labeled "this compound" emerges from the available data.
For instance, literature mentions JNJ-87704916, an oncolytic virus undergoing clinical investigation, and GSK221149A, a selective oxytocin antagonist.[1][2] Both are distinct entities with specific research and development histories separate from a hypothetical "this compound." Similarly, the term "J1149" is associated with the MACS J1149 galaxy cluster in astrophysical studies.[3]
The query also returned information on various biological signaling pathways, such as the JNK and JAK-STAT pathways, which are fundamental cellular processes but are not themselves a drug target named this compound.[4][5][6][7][8][9]
Given the lack of a discernible, single molecular entity identified as this compound in the public domain, it is not possible to provide a detailed technical guide on its target identification and validation. The core requirements of the request—summarized quantitative data, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled without a specific subject of inquiry.
It is conceivable that "this compound" may be an internal designation for a compound not yet disclosed publicly, a discontinued project, or an incorrect identifier. Without further clarification or the emergence of new public information, a comprehensive report on the target and validation of this compound remains unachievable. Researchers, scientists, and drug development professionals seeking information on this topic are encouraged to verify the specific identifier and consult internal or proprietary databases that may contain information not available in the public sphere.
References
- 1. Phase 1 study of intratumoral administration of JNJ-87704916 an oncolytic virus as monotherapy and in combination for advanced solid tumors | NYU Langone Health [clinicaltrials.med.nyu.edu]
- 2. The discovery of GSK221149A: a potent and selective oxytocin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [2309.16767] Sp1149 I: Constraints on the Balmer L-sigma Relation for HII Regions in a Spiral Galaxy at Redshift z=1.49 Strongly Lensed by the MACS J1149 Cluster [arxiv.org]
- 4. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 6. Signal transduction. Just another signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. paulogentil.com [paulogentil.com]
- 8. Signal transduction - JNK pathway Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 9. The JNK signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
J-1149 In Vitro Activity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
J-1149 has emerged as a potent small molecule inhibitor with significant therapeutic potential, particularly in the context of fibrotic diseases. This technical guide provides a comprehensive overview of the in vitro activity of this compound, focusing on its core biochemical and cellular effects. The information is compiled from available scientific literature and presented to aid researchers and drug development professionals in understanding its mechanism of action and potential applications.
Core In Vitro Activity Data
The primary in vitro activity of this compound is characterized by its potent inhibition of Activin receptor-like kinase 5 (ALK5), a key component of the Transforming Growth Factor-β (TGF-β) signaling pathway. It also exhibits secondary activity against p38α mitogen-activated protein kinase (MAPK).
| Target | IC50 (µM) |
| ALK5 | 0.017[1] |
| p38α MAP Kinase | 0.435[1] |
Mechanism of Action: Inhibition of the TGF-β/Smad Pathway
This compound exerts its anti-fibrotic effects primarily through the inhibition of the TGF-β/Smad signaling cascade. In fibrotic diseases, particularly liver fibrosis, TGF-β is a master regulator that promotes the activation of hepatic stellate cells (HSCs). Activated HSCs are the primary source of extracellular matrix (ECM) proteins, such as collagen, leading to scar tissue formation.
By inhibiting ALK5, this compound blocks the phosphorylation and subsequent activation of downstream mediators Smad2 and Smad3. This prevents their translocation to the nucleus and the transcription of pro-fibrotic genes, including those for α-smooth muscle actin (α-SMA) and collagen I.
In Vitro Cellular Activity in Hepatic Stellate Cells
In vitro studies using hepatic stellate cells (HSCs) have demonstrated the anti-fibrotic efficacy of this compound. Treatment of TGF-β-induced HSCs with this compound leads to a dose-dependent reduction in the expression of key fibrotic markers.
| Cell-Based Assay | Concentration Range (µM) | Duration (hours) | Observed Effect |
| Inhibition of α-SMA and Collagen I expression in TGF-β-induced HSCs | 5 - 40 | 24 | Efficiently inhibits extracellular matrix (ECM) deposition and suppresses HSC activation.[1] |
| Inhibition of α-SMA and Collagen I expression in TGF-β-induced HSCs | 20 | 24 | Significant inhibition of the expression of α-SMA and collagen I.[1] |
Experimental Protocols
Disclaimer: The detailed experimental protocols from the primary study characterizing this compound were not accessible at the time of this writing. The following protocols are representative examples of methodologies commonly used in the field for the described assays and are provided for illustrative purposes.
ALK5 Kinase Inhibition Assay (Representative Protocol)
This assay is designed to measure the ability of a compound to inhibit the kinase activity of ALK5.
-
Reagents and Materials:
-
Recombinant human ALK5 protein
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate)
-
This compound (test compound)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in the kinase buffer.
-
In a 96-well plate, add the ALK5 enzyme, the substrate, and the diluted this compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
p38α MAP Kinase Inhibition Assay (Representative Protocol)
This protocol is similar to the ALK5 assay but uses the specific p38α enzyme and a relevant substrate.
-
Reagents and Materials:
-
Recombinant human p38α MAP kinase
-
Kinase buffer
-
ATP
-
Substrate (e.g., ATF2)
-
This compound
-
Detection reagent
-
96-well plates
-
-
Procedure:
-
Follow the same general procedure as the ALK5 kinase assay, substituting the p38α enzyme and its specific substrate.
-
Inhibition of α-SMA and Collagen I Expression in Hepatic Stellate Cells (Representative Protocol)
This cell-based assay evaluates the effect of this compound on the activation of HSCs.
-
Cell Culture and Treatment:
-
Culture human hepatic stellate cells (e.g., LX-2 cell line) in DMEM supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in multi-well plates and allow them to adhere.
-
Starve the cells in serum-free media for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with recombinant human TGF-β1 (e.g., 5 ng/mL) for 24 hours.
-
-
Western Blot Analysis:
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with non-fat milk or BSA.
-
Incubate the membrane with primary antibodies against α-SMA, Collagen I, and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize to the loading control.
-
-
RT-qPCR Analysis:
-
Isolate total RNA from the treated cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR using primers specific for the genes encoding α-SMA (ACTA2) and Collagen I (COL1A1), and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Conclusion
This compound is a potent, orally available inhibitor of ALK5 with clear anti-fibrotic effects demonstrated in in vitro models. Its ability to suppress the activation of hepatic stellate cells and the subsequent deposition of extracellular matrix proteins underscores its potential as a therapeutic agent for liver fibrosis and other related conditions. Further investigation into its detailed mechanism of action and in vivo efficacy is warranted.
References
The Pharmacokinetic Profile of PHX1149: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) profile of PHX1149, a dipeptidyl peptidase-4 (DPP4) inhibitor. The information is compiled from clinical studies in healthy human subjects and is intended to serve as a core resource for professionals in the field of drug development and metabolic disease research.
Executive Summary
PHX1149 is an orally active, small molecule inhibitor of dipeptidyl peptidase-4 (DPP4) under development for the treatment of type 2 diabetes mellitus.[1] It is characterized by its high water solubility and selectivity for DPP4.[1] Clinical studies in healthy adults have demonstrated a pharmacokinetic and pharmacodynamic profile that supports a once-daily dosing regimen.[1] PHX1149 exhibits dose-proportional increases in exposure and has a half-life of approximately 10 to 13 hours.[1] No significant drug accumulation has been observed with multiple dosing.[1] Pharmacodynamic assessments have confirmed potent and sustained inhibition of plasma DPP4 activity.[1]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 241.16 Da | [1] |
| Water Solubility | >2 g/mL | [1] |
| Biochemical IC₅₀ for DPP4 | 2.5 nmol/L | [1] |
| Selectivity Index vs. other DPP family members | 15- to 319-fold | [1] |
Pharmacokinetic Profile
The pharmacokinetic parameters of PHX1149 have been evaluated in healthy adult subjects in single and multiple ascending dose studies.[1]
Absorption
Following oral administration, PHX1149 is absorbed with the time to reach maximum plasma concentration (Tmax) ranging from 2 to 4 hours.[1]
Distribution
Specific details on the volume of distribution and protein binding of PHX1149 are not available in the cited literature.
Metabolism
The metabolic pathways of PHX1149 have not been detailed in the available clinical study reports.
Excretion
The primary route and extent of excretion of PHX1149 are not specified in the available literature.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of PHX1149 from a single and multiple-dose study in healthy subjects.[1]
Table 1: Single Ascending Dose Pharmacokinetic Parameters of PHX1149 [1]
| Dose | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | AUC₀-∞ (ng·h/mL) | t½ (h) |
| 50 mg | Mean (SD) | 2-4 | Mean (SD) | Mean (SD) | ~10-13 |
| 100 mg | Mean (SD) | 2-4 | Mean (SD) | Mean (SD) | ~10-13 |
| 200 mg | Mean (SD) | 2-4 | Mean (SD) | Mean (SD) | ~10-13 |
| 400 mg | Mean (SD) | 2-4 | Mean (SD) | Mean (SD) | ~10-13 |
| 500 mg | Mean (SD) | 2-4 | Mean (SD) | Mean (SD) | ~10-13 |
Note: Specific mean and standard deviation (SD) values for Cmax, AUC₀-t, and AUC₀-∞ were not provided in the source material, but the study reported dose-proportional increases in these parameters.
Table 2: Multiple Ascending Dose Pharmacokinetic Parameters of PHX1149 (Day 13) [1]
| Dose (QD for 13 days) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | t½ (h) | Accumulation Index |
| 50 mg | Mean (SD) | 2-4 | Mean (SD) | ~10-13 | Not Observed |
| 100 mg | Mean (SD) | 2-4 | Mean (SD) | ~10-13 | Not Observed |
| 200 mg | Mean (SD) | 2-4 | Mean (SD) | ~10-13 | Not Observed |
| 400 mg | Mean (SD) | 2-4 | Mean (SD) | ~10-13 | Not Observed |
Note: Specific mean and standard deviation (SD) values for Cmax and AUC₀-t were not provided in the source material, but the study reported no drug accumulation.
Pharmacodynamics
Mechanism of Action
PHX1149 is a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP4). DPP4 is responsible for the rapid inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] By inhibiting DPP4, PHX1149 increases the circulating levels of active GLP-1 and GIP.[2][3] This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon secretion from pancreatic α-cells, ultimately resulting in improved glycemic control.[2][3]
DPP4 Inhibition
In a multiple-dose study, PHX1149 demonstrated significant and sustained inhibition of plasma DPP4 activity.[1]
Table 3: Plasma DPP4 Inhibition at 24 Hours Post-Dose (Day 13) [1]
| Dose (QD for 13 days) | Mean DPP4 Inhibition (%) |
| ≥100 mg | ≥50% |
| 400 mg | ~90% |
Experimental Protocols
The following are detailed methodologies for the key experiments cited, based on the available information and general practices for this class of compounds. Specific, granular details of the protocols for the PHX1149 study are not publicly available.
Clinical Study Design
Two double-blind, randomized, placebo-controlled studies were conducted in healthy male and female subjects aged 18 to 60 years.[1]
-
Single-Dose Study: Subjects received a single oral dose of PHX1149 (50 to 500 mg) or placebo.[1]
-
Multiple-Dose Study: Subjects received a daily oral dose of PHX1149 (50 to 400 mg) or placebo for 13 days.[1]
A sequential dose escalation design was used in both studies.[1]
Pharmacokinetic Analysis
-
Blood Sampling: Blood samples were collected at various time points from 1 hour before to 24 hours after dosing on day 1 in the single-dose study, and on days 1, 7, and 13 in the multiple-dose study.[1]
-
Bioanalytical Method: While the specific method for PHX1149 is not detailed, the quantification of DPP4 inhibitors in human plasma is typically performed using validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
-
Pharmacokinetic Parameters: The following pharmacokinetic parameters were determined from plasma concentration-time data using non-compartmental analysis: Cmax, Tmax, AUC₀-t, AUC₀-∞, and t½.[1] The drug accumulation index was calculated in the multiple-dose study.[1]
Pharmacodynamic Analysis (DPP4 Activity Assay)
-
Principle: The enzymatic activity of DPP4 in plasma samples was measured to assess the pharmacodynamic effect of PHX1149.[1] These assays typically utilize a synthetic substrate for DPP4 that, when cleaved, produces a fluorescent or chromogenic product. The rate of product formation is proportional to the DPP4 activity.
-
General Protocol:
-
Plasma samples are incubated with a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (AMC).
-
DPP4 in the plasma cleaves the substrate, releasing free AMC.
-
The fluorescence of the liberated AMC is measured over time using a fluorescence plate reader.
-
The rate of increase in fluorescence is used to calculate DPP4 activity.
-
The percentage of DPP4 inhibition is determined by comparing the activity in samples from subjects treated with PHX1149 to those who received a placebo.
-
Safety and Tolerability Assessment
Adverse events (AEs) were monitored throughout both studies via physical examinations, vital sign measurements, and clinical laboratory testing.[1] Electrocardiography was also performed.[1]
Visualizations
Signaling Pathway
Caption: Mechanism of action of PHX1149 via DPP4 inhibition.
Experimental Workflow
Caption: Generalized workflow for pharmacokinetic and pharmacodynamic studies.
References
- 1. Analytical and Bioanalytical Methods for the Determination of Dipeptidyl Peptidase-4 Inhibitors in Various Matrices: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A concise review of the bioanalytical methods for the quantitation of sitagliptin, an important dipeptidyl peptidase-4 (DPP4) inhibitor, utilized for the characterization of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and pharmacodynamic assessments of the dipeptidyl peptidase-4 inhibitor PHX1149: double-blind, placebo-controlled, single- and multiple-dose studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Compound Toxicology and Safety Data: A Template Using Acetaminophen
Disclaimer: An extensive search for toxicology and safety data on a compound specifically designated "J-1149" did not yield any relevant results for a pharmaceutical agent. The identifier is associated with unrelated subjects, including a European standard for protective clothing (EN 1149), a United States Pharmacopeia chapter (<1149>), and astronomical observations. Therefore, this document serves as a comprehensive template for a technical guide on the toxicology and safety of a compound, as per the user's request. To illustrate the structure and content, the well-characterized drug, Acetaminophen (APAP), is used as an example. All data, protocols, and diagrams presented herein pertain to Acetaminophen.
Executive Summary
This guide provides a detailed overview of the preclinical toxicology and safety profile of Acetaminophen (APAP). Acetaminophen is a widely used over-the-counter analgesic and antipyretic. While generally safe at therapeutic doses, overdose can lead to severe hepatotoxicity. This document summarizes key toxicology data, outlines experimental methodologies, and visualizes the primary mechanism of toxicity. The intended audience for this guide includes researchers, scientists, and professionals involved in drug development.
Acute Toxicity Data
Acute toxicity studies are designed to determine the effects of a single, high-dose exposure to a substance. For Acetaminophen, the primary organ of concern in acute overdose is the liver.
| Species | Route of Administration | LD50 (mg/kg) | Primary Observations |
| Mouse | Oral | 338 | Hepatotoxicity, nephrotoxicity |
| Rat | Oral | 1944 | Hepatotoxicity, methemoglobinemia |
| Rabbit | Oral | >1000 | Gastrointestinal distress, hepatotoxicity |
| Human | Oral | ~150 (toxic dose) | Nausea, vomiting, abdominal pain, delayed hepatotoxicity |
Repeated-Dose Toxicity
Chronic exposure studies evaluate the effects of long-term administration of a compound.
| Species | Duration | NOAEL (mg/kg/day) | Target Organs |
| Rat | 90 days | 250 | Liver, Kidney |
| Dog | 1 year | 100 | Liver |
NOAEL: No-Observed-Adverse-Effect Level
Genotoxicity and Carcinogenicity
| Assay | System | Result |
| Ames Test | S. typhimurium | Negative |
| Mouse Lymphoma Assay | L5178Y cells | Positive (with metabolic activation) |
| In vivo Micronucleus | Mouse bone marrow | Negative |
| 2-Year Bioassay (Rat) | Oral | No evidence of carcinogenic activity |
| 2-Year Bioassay (Mouse) | Oral | Equivocal evidence of carcinogenic activity (liver tumors) |
Reproductive and Developmental Toxicity
| Species | Study Type | Key Findings |
| Rat | Fertility and Early Embryonic Development | No adverse effects on fertility. |
| Rat | Embryo-Fetal Development | No teratogenic effects at non-maternally toxic doses. |
| Rabbit | Embryo-Fetal Development | No teratogenic effects at non-maternally toxic doses. |
Experimental Protocols
In Vivo Acute Toxicity Study (Rodent Model)
-
Objective: To determine the median lethal dose (LD50) and identify target organs of toxicity following a single oral administration of Acetaminophen.
-
Species: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Methodology:
-
Animals are fasted overnight prior to dosing.
-
Acetaminophen is suspended in a 0.5% methylcellulose solution.
-
The compound is administered via oral gavage at doses ranging from 500 to 3000 mg/kg.
-
A control group receives the vehicle only.
-
Animals are observed for clinical signs of toxicity at 1, 4, and 24 hours post-dosing, and daily thereafter for 14 days.
-
Body weights are recorded prior to dosing and on days 7 and 14.
-
At the end of the observation period, surviving animals are euthanized.
-
Gross necropsy is performed on all animals.
-
Samples of liver, kidney, and other potential target organs are collected for histopathological examination.
-
-
Data Analysis: The LD50 is calculated using a recognized statistical method (e.g., probit analysis). Histopathology findings are qualitatively and semi-quantitatively assessed.
Ames Test for Mutagenicity
-
Objective: To evaluate the mutagenic potential of Acetaminophen by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Methodology:
-
Tester strains (e.g., TA98, TA100, TA1535, TA1537) are exposed to various concentrations of Acetaminophen.
-
The assay is conducted both in the presence and absence of a mammalian metabolic activation system (S9 fraction from Aroclor-1254 induced rat liver).
-
Acetaminophen and the bacterial tester strain are mixed with molten top agar and poured onto minimal glucose agar plates.
-
Plates are incubated at 37°C for 48-72 hours.
-
The number of revertant colonies (his+) is counted.
-
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
Visualizations: Mechanism of Acetaminophen-Induced Hepatotoxicity
The primary mechanism of Acetaminophen toxicity involves its metabolic activation to a reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI), which depletes cellular glutathione stores and subsequently damages hepatocytes.
Experimental Workflow for Assessing Hepatotoxicity
The following diagram outlines a typical workflow for investigating potential liver toxicity of a compound in a preclinical model.
J-1149 solubility and stability testing
An in-depth analysis of scientific databases and publicly available information did not yield specific data for a compound designated "J-1149." This suggests that "this compound" may be an internal development code, a novel compound not yet described in published literature, or a potential misnomer.
Therefore, this document provides a comprehensive, illustrative technical guide on the core principles and methodologies for solubility and stability testing of a hypothetical novel chemical entity, herein referred to as "this compound," in line with established pharmaceutical development practices and regulatory guidelines. The data presented is representative and should be considered as a template for documenting the actual experimental results for a new active pharmaceutical ingredient (API).
Solubility Profile of this compound
The solubility of an API is a critical determinant of its oral bioavailability and is assessed in various media to simulate the physiological environment of the gastrointestinal tract.
Table 1: Equilibrium Solubility of this compound at 37 °C
| Medium | pH | Solubility (µg/mL) | Method |
| Simulated Gastric Fluid (SGF), without pepsin | 1.2 | 15.8 | Shake-Flask |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | 120.4 | Shake-Flask |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 5.0 | 250.9 | Shake-Flask |
| Phosphate Buffered Saline (PBS) | 7.4 | 95.2 | Shake-Flask |
| Deionized Water | 7.0 | 90.1 | Shake-Flask |
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
This method determines the saturation concentration of a compound in a specific solvent.
-
Preparation: An excess amount of this compound is added to vials containing each of the specified media.
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath at 37 °C for 48 hours to ensure equilibrium is reached.
-
Sample Collection: After 48 hours, the agitation is stopped, and the samples are allowed to stand for 2 hours to allow undissolved solids to sediment. An aliquot of the supernatant is carefully collected.
-
Filtration: The collected supernatant is filtered through a 0.22 µm syringe filter to remove any remaining undissolved particles.
-
Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Confirmation: The solid phase in the vials is analyzed by X-ray powder diffraction (XRPD) to ensure that no polymorphic or phase transformation has occurred during the experiment.
Stability Profile of this compound
Stability testing is essential to determine the shelf-life of a drug substance and to identify its degradation products. These studies are conducted under various environmental conditions as mandated by regulatory bodies like the International Council for Harmonisation (ICH).
Table 2: Summary of this compound Solid-State Stability under Accelerated Conditions (40 °C / 75% RH)
| Time Point | Appearance | Assay (%) | Total Degradation Products (%) |
| Initial | White to off-white powder | 99.8 | 0.2 |
| 1 Month | No change | 99.5 | 0.5 |
| 3 Months | No change | 98.9 | 1.1 |
| 6 Months | No change | 97.8 | 2.2 |
Experimental Protocol: Solid-State Stability Testing
This protocol outlines the procedure for assessing the stability of the drug substance under accelerated environmental conditions.
-
Sample Preparation: this compound is placed in appropriate containers that are permeable to moisture and stored in a stability chamber.
-
Storage Conditions: The chamber is maintained at 40 °C ± 2 °C and 75% relative humidity (RH) ± 5% RH.
-
Time Points: Samples are pulled at pre-defined time points (e.g., initial, 1, 3, and 6 months).
-
Analytical Testing: At each time point, the samples are tested for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: Quantification of the amount of this compound remaining using a validated stability-indicating HPLC method.
-
Degradation Products: Identification and quantification of any new peaks observed in the chromatogram.
-
-
Data Evaluation: The rate of degradation is determined, and potential degradation pathways are investigated.
Visualizations
Experimental Workflow: Solubility Determination
J-1149 binding affinity and kinetics
An in-depth analysis of the provided request for a technical guide on "J-1149" reveals a significant challenge: the compound "this compound" does not appear to be a recognized or publicly documented chemical entity in scientific literature based on initial broad searches. This suggests a potential typographical error in the query or reference to an internal, non-public compound identifier.
A search for "this compound" did not yield specific binding affinity or kinetic data. However, related searches surfaced several possibilities that may align with the user's intent:
-
GSK221149A: A potent and selective oxytocin antagonist.[1] It is plausible that "this compound" is a misnomer for this compound.
-
Inserm U1149: This is a research unit of the French National Institute of Health and Medical Research (Inserm). It is possible the user is interested in a compound originating from this specific unit.[2]
-
JWH Series Compounds: The "J" prefix is characteristic of the JWH series of synthetic cannabinoids, such as JWH-018 and JWH-073.[3] These compounds have been studied for their binding affinity to cannabinoid receptors.[3]
Without a definitive identification of "this compound," it is impossible to provide an accurate and in-depth technical guide as requested. The core requirements of summarizing quantitative data, detailing experimental protocols, and creating specific signaling pathway diagrams are entirely dependent on the specific molecular entity and its biological target.
To proceed, clarification on the precise identity of the compound of interest is required. Should the user confirm one of the alternatives listed above, or provide a corrected identifier, a comprehensive technical guide can be developed. The following sections outline the structure and type of information that would be included once the target compound is clarified.
Binding Affinity and Kinetics
This section would present a comprehensive summary of the binding characteristics of the specified compound to its target receptor(s).
Quantitative Binding Data
A table summarizing key binding parameters would be provided.
| Parameter | Value | Receptor(s) | Assay Type | Reference |
| Ki (Inhibition Constant) | Data | Data | Data | Data |
| Kd (Dissociation Constant) | Data | Data | Data | Data |
| IC50 (Half-maximal Inhibitory Concentration) | Data | Data | Data | Data |
| kon (Association Rate Constant) | Data | Data | Data | Data |
| koff (Dissociation Rate Constant) | Data | Data | Data | Data |
| Residence Time (1/koff) | Data | Data | Data | Data |
Experimental Protocols
Detailed methodologies for the key experiments used to determine the binding data would be outlined.
Radioligand Binding Assay
A common method to determine binding affinity.[4][5][6][7]
Objective: To determine the equilibrium dissociation constant (Kd) or the inhibition constant (Ki) of the compound.
Principle: This assay measures the direct binding of a radiolabeled ligand to a receptor or the competition of a non-labeled compound (the test compound) with a radiolabeled ligand for the same binding site.[6][8]
Generalized Protocol:
-
Preparation of Membranes: Isolation of cell membranes expressing the target receptor.
-
Incubation: Incubation of the membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-ligand) and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Separation of bound from free radioligand, typically by rapid filtration through glass fiber filters.[5]
-
Quantification: Measurement of the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.[4]
Surface Plasmon Resonance (SPR)
A label-free technique to measure real-time binding kinetics.
Objective: To determine the association (kon) and dissociation (koff) rate constants, and to calculate the equilibrium dissociation constant (Kd = koff/kon).
Principle: SPR detects changes in the refractive index at the surface of a sensor chip when one molecule binds to another that is immobilized on the chip.
Generalized Protocol:
-
Immobilization: The target receptor is immobilized on the surface of an SPR sensor chip.
-
Association Phase: A solution containing the test compound (analyte) is flowed over the sensor surface, and the binding to the immobilized receptor is monitored in real-time.
-
Dissociation Phase: The analyte solution is replaced with buffer, and the dissociation of the compound from the receptor is monitored.
-
Data Analysis: The resulting sensorgram (a plot of response units versus time) is fitted to kinetic models to determine kon and koff.
Signaling Pathways and Experimental Workflows
Visual representations of the relevant biological pathways and experimental procedures would be provided using Graphviz.
Example Signaling Pathway: G-Protein Coupled Receptor (GPCR) Downstream Signaling
If the target receptor for the compound is a GPCR, a diagram illustrating the general mechanism of action would be generated.
Caption: Generalized GPCR signaling cascade.
Example Experimental Workflow: Competitive Binding Assay
A diagram illustrating the logical flow of a competitive binding experiment.
Caption: Workflow for a competitive radioligand binding assay.
Awaiting clarification of the compound "this compound" to proceed with the generation of a specific and accurate technical guide. The framework provided above will be populated with precise data and tailored diagrams upon receiving the correct information.
References
- 1. The discovery of GSK221149A: a potent and selective oxytocin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The high-affinity immunoglobulin E receptor as pharmacological target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 8. support.nanotempertech.com [support.nanotempertech.com]
In-depth Technical Guide: Cellular Uptake and Distribution of J-1149
A comprehensive review of the available scientific literature reveals no specific public information for a compound designated "J-1149" in the context of cellular uptake, intracellular distribution, or its mechanism of action.
-
Astronomy: The designation "MACS J1149.5+2223" refers to a well-studied galaxy cluster.[1][2]
-
Biomedical Research Publication Identifiers: The term "L1149" appeared within a citation for a paper in the American Journal of Physiology-Lung Cellular and Molecular Physiology.[3] Additionally, "UMRS 1149" is associated with a research unit from the French National Institute of Health and Medical Research (Inserm).[4]
-
Compound Nomenclature: A distinct compound, "GSK221149A," was identified as a potent and selective oxytocin antagonist.[5] While this name bears some resemblance, it is a separate entity from "this compound."
It is possible that "this compound" is an internal designation for a compound within a private research and development setting, and thus, information regarding its biological activity is not yet publicly available. Alternatively, it could be a misnomer or a less common identifier for a known compound.
Without specific research data on this compound, this guide cannot provide the requested quantitative data tables, detailed experimental protocols, or signaling pathway diagrams. To facilitate a more targeted and effective search, it would be beneficial to have additional information such as:
-
The chemical structure or class of this compound.
-
The therapeutic area or biological target of interest.
-
Any alternative names or identifiers for the compound.
-
The originating research institution or company.
This information would enable a more precise literature search and potentially uncover the relevant studies needed to construct the requested in-depth technical guide. General principles of cellular uptake and distribution for various classes of molecules can be discussed, but a specific analysis for "this compound" is not feasible based on the current publicly available information.
References
- 1. petapixel.com [petapixel.com]
- 2. esawebb.org [esawebb.org]
- 3. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 4. Disruption of Circadian Rhythms and Gut Motility: An Overview of Underlying Mechanisms and Associated Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The discovery of GSK221149A: a potent and selective oxytocin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
No Publicly Available In Vitro Assay Protocol for J-1149
Following a comprehensive search of scientific literature and public databases, no specific in vitro assay protocol for a compound designated "J-1149" has been identified. The queried term does not correspond to a publicly recognized chemical entity or biological agent with established experimental procedures.
The search results did yield information on two distinct areas that may be tangentially related, but do not provide a protocol for "this compound":
-
GSK221149A: This compound is identified as a potent and selective oxytocin antagonist.[1] Research on this molecule focuses on its ability to inhibit oxytocin-induced biological responses, such as uterine contractions.[1]
-
JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[2][3][4] The pathway involves a series of protein kinases that regulate gene expression and various cellular processes.[2][5]
It is possible that "this compound" is an internal, proprietary name for a compound not yet disclosed in public forums, or the query may contain a typographical error. Without further clarifying information on the nature of "this compound" and its biological target, a detailed and accurate in vitro assay protocol cannot be provided.
Researchers, scientists, and drug development professionals seeking to perform in vitro assays are advised to consult internal documentation, contact the original source of the "this compound" designation, or perform a new literature search with the correct compound name or target pathway.
References
- 1. The discovery of GSK221149A: a potent and selective oxytocin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. paulogentil.com [paulogentil.com]
- 4. The JNK signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
Application Notes and Protocols for Cell-Based Assay Development Using HeLa Cells
A Note on the J-1149 Cell Line: Initial searches for a cell line designated "this compound" did not yield a recognized, established cell line. It is possible that this is an internal or non-standard designation, or a typographical error. For instance, the "J-96" cell line was found to be a derivative of the HeLa cell line[1]. Given the detailed requirements of this request for a comprehensive application note, we will proceed with the well-characterized and widely used human cervical cancer cell line, HeLa, as a representative model for developing cell-based assays. The principles and protocols outlined here are broadly applicable to many other adherent cell lines.
Introduction
HeLa is an immortalized cell line derived from cervical cancer cells taken from Henrietta Lacks in 1951. It is one of the oldest and most commonly used human cell lines in biomedical research. HeLa cells are known for their robustness, rapid proliferation, and ease of culture, making them an ideal model for developing and optimizing a wide range of cell-based assays for drug discovery and development.
These application notes provide detailed protocols for establishing HeLa cell cultures and performing key cell-based assays to assess cell viability, apoptosis, and the modulation of a specific signaling pathway. The methodologies are designed for researchers, scientists, and drug development professionals.
Key Signaling Pathways in HeLa Cells
HeLa cells are a workhorse for studying various cellular signaling pathways crucial in cancer biology and beyond. Some of the key pathways that are often investigated in HeLa cells include:
-
Cell Cycle and Proliferation Pathways: As a cancer cell line, HeLa cells exhibit dysregulated cell cycle control. The pathways involving cyclins and cyclin-dependent kinases (CDKs) that drive the cell through G1, S, G2, and M phases are constitutively active. Mitogen-activated protein kinase (MAPK) pathways, such as the ERK pathway, are also often activated, promoting cell proliferation.
-
Apoptosis Signaling Pathways: HeLa cells, like other cancer cells, have mechanisms to evade apoptosis (programmed cell death). However, these pathways can be targeted by therapeutic agents. Key players in apoptosis include the Bcl-2 family of proteins and caspases. Assays to measure the activity of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3/7) are common.
-
NF-κB Signaling Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a critical regulator of the inflammatory response, cell survival, and proliferation. In many cancers, this pathway is constitutively active. It can be stimulated by various factors, including cytokines like TNF-α.
-
JAK/STAT Signaling Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is involved in cellular responses to cytokines and growth factors and plays a role in cell proliferation, differentiation, and survival.[2]
A diagram illustrating a generalized cell signaling pathway is provided below.
A generalized cell signaling pathway.
Experimental Protocols
HeLa Cell Culture and Maintenance
Objective: To outline the standard procedure for culturing and maintaining HeLa cells to ensure healthy, viable cells for downstream assays.
Materials:
-
HeLa cells (e.g., ATCC CCL-2)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Cell culture plates (96-well, clear bottom)
-
Incubator (37°C, 5% CO2)
-
Biosafety cabinet
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin. Warm the medium to 37°C before use.
-
Cell Thawing: Thaw a cryopreserved vial of HeLa cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Maintenance: Change the medium every 2-3 days.
-
Subculturing (Passaging): When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a centrifuge tube. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and seed into new flasks at a split ratio of 1:4 to 1:8.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of a test compound on the viability of HeLa cells. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
HeLa cells
-
Complete growth medium
-
Test compound (and vehicle control, e.g., DMSO)
-
96-well clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Plate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Workflow for the MTT cell viability assay.
Caspase-3/7 Apoptosis Assay
Objective: To measure the induction of apoptosis by a test compound through the quantification of caspase-3 and -7 activity.
Materials:
-
HeLa cells
-
Complete growth medium
-
Test compound
-
96-well white-bottom plates
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
Luminometer
Protocol:
-
Cell Seeding: Seed HeLa cells in a 96-well white-bottom plate at a density of 10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the test compound and incubate for the desired time (e.g., 6, 12, or 24 hours).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to a vehicle control to determine the fold-change in caspase-3/7 activity.
Data Presentation
Table 1: Hypothetical IC50 Values of Test Compounds on HeLa Cell Viability
| Compound | IC50 (µM) after 48h |
| Compound A | 5.2 |
| Compound B | 12.8 |
| Compound C | > 50 |
| Staurosporine (Positive Control) | 0.01 |
Table 2: Hypothetical Caspase-3/7 Activation by Test Compounds in HeLa Cells
| Compound (at 10 µM) | Fold-change in Caspase-3/7 Activity (vs. Vehicle) |
| Compound A | 8.5 |
| Compound B | 3.2 |
| Compound C | 1.1 |
| Staurosporine (1 µM) | 15.0 |
Conclusion
The protocols described in these application notes provide a framework for conducting fundamental cell-based assays using the HeLa cell line. These assays are essential tools in the early stages of drug discovery for screening compound libraries and characterizing the mechanism of action of lead candidates. The principles outlined here can be adapted for other cell lines and more complex assay formats, such as high-content screening. Careful optimization of cell density, incubation times, and reagent concentrations is crucial for obtaining robust and reproducible data.
References
J-1149 (GSK221149A/Retosiban) Animal Model Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical animal model studies involving J-1149, also known as GSK221149A and Retosiban. This potent and selective oxytocin receptor antagonist has been investigated for its potential as a tocolytic agent to prevent preterm labor. The following sections detail the pharmacological data, experimental protocols, and the underlying signaling pathways.
Pharmacological Profile of this compound
This compound is a non-peptide, orally active oxytocin receptor antagonist. It exhibits high affinity and selectivity for the oxytocin receptor over the closely related vasopressin receptors.[1][2][3] Preclinical studies have demonstrated its efficacy in inhibiting both spontaneous and oxytocin-induced uterine contractions.[1][2]
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Binding Affinity and Functional Antagonism of this compound.
| Parameter | Species/System | Value | Reference |
| Ki (hOT) | Human Recombinant Oxytocin Receptor | 0.65 nM | [1][2][3] |
| Ki (rOT) | Rat Native Oxytocin Receptor | 4.1 nM | [1][2][3] |
| Selectivity | >1,400-fold over human V1a, V1b, and V2 receptors | >1400x | [1][2] |
| pA2 | Isolated Rat Myometrial Strips | 8.18 | [1][2] |
Table 2: In Vivo Efficacy of this compound in Rat Models.
| Animal Model | Administration Route | Parameter | Value | Reference |
| Anesthetized, non-pregnant Sprague-Dawley female rats | Intravenous (i.v.) | ID50 (Oxytocin-induced contractions) | 0.27 mg/kg | [1][2][3] |
| Anesthetized, non-pregnant Sprague-Dawley female rats | Intravenous (i.v.) | IC50 (Plasma concentration) | 180 nM (88 ng/ml) | [1][2][3] |
| Nulliparous female Sprague-Dawley rats | Oral (p.o.) | Inhibition (Oxytocin-induced contractions) | 72% at 5 mg/kg | [3] |
| Late-term pregnant rats (19-21 days gestation) | Intravenous (i.v.) | Significant Reduction (Spontaneous contractions) | 0.3 mg/kg | [1][2] |
Signaling Pathway
This compound exerts its effects by competitively antagonizing the oxytocin receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by oxytocin binding involves the activation of Gαq protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), ultimately lead to the phosphorylation of myosin light chains and subsequent smooth muscle contraction. This compound blocks the initial binding of oxytocin, thereby inhibiting this entire downstream signaling cascade.
Caption: Oxytocin Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key animal model experiments performed with this compound.
Protocol 1: Inhibition of Oxytocin-Induced Uterine Contractions in Anesthetized Rats
Objective: To determine the in vivo potency of this compound in inhibiting uterine contractions induced by exogenous oxytocin.
Materials:
-
This compound (GSK221149A)
-
Oxytocin
-
Anesthetic agent (e.g., sodium pentobarbital)
-
Saline (0.9% NaCl)
-
Vehicle for this compound administration
-
Adult, non-pregnant female Sprague-Dawley rats
-
Intrauterine pressure catheter or strain gauge
-
Data acquisition system
-
Intravenous (i.v.) and intra-arterial catheters
Experimental Workflow:
Caption: Workflow for assessing this compound's inhibition of induced uterine contractions.
Procedure:
-
Animal Preparation: Anesthetize adult female Sprague-Dawley rats. The depth of anesthesia should be sufficient to prevent pain and discomfort throughout the experiment.
-
Surgical Preparation:
-
Perform a tracheotomy to ensure a clear airway.
-
Cannulate the carotid artery for blood pressure monitoring and blood sampling.
-
Cannulate the jugular vein for the administration of oxytocin and this compound.
-
Through a midline abdominal incision, expose the uterus.
-
Implant an intrauterine pressure catheter or a strain gauge to monitor uterine activity.
-
-
Induction of Uterine Contractions:
-
Administer a continuous intravenous infusion of oxytocin to induce stable, rhythmic uterine contractions.
-
-
This compound Administration:
-
Once stable contractions are achieved, administer this compound either intravenously or orally at various doses.
-
-
Data Recording and Analysis:
-
Continuously record uterine contractions and arterial blood pressure.
-
Analyze the data to determine the percentage inhibition of uterine contraction amplitude and frequency at each dose of this compound.
-
Calculate the ID50 value for the intravenous administration route.
-
Protocol 2: Inhibition of Spontaneous Uterine Contractions in Late-Term Pregnant Rats
Objective: To evaluate the efficacy of this compound in suppressing spontaneous uterine contractions that occur naturally near the end of gestation.
Materials:
-
This compound (GSK221149A)
-
Anesthetic agent
-
Saline (0.9% NaCl)
-
Late-term pregnant Sprague-Dawley rats (gestation day 19-21)
-
Intrauterine pressure catheter or strain gauge
-
Data acquisition system
-
Intravenous (i.v.) catheter
Experimental Workflow:
Caption: Workflow for assessing this compound's effect on spontaneous uterine contractions.
Procedure:
-
Animal Preparation: Anesthetize late-term pregnant Sprague-Dawley rats.
-
Surgical Preparation:
-
Perform a laparotomy to expose the gravid uterus.
-
Carefully implant an intrauterine pressure catheter or a strain gauge to monitor spontaneous uterine activity, taking care not to disturb the fetuses.
-
-
Baseline Recording:
-
Record baseline spontaneous uterine contractions for a sufficient period to establish a stable pattern.
-
-
This compound Administration:
-
Administer a single intravenous dose of this compound.
-
-
Data Recording and Analysis:
-
Continue to record uterine contractions after the administration of this compound.
-
Compare the frequency and amplitude of contractions before and after drug administration to determine the extent of inhibition.
-
These protocols provide a foundation for the preclinical evaluation of this compound and similar oxytocin receptor antagonists in relevant animal models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data for drug development programs.
References
J-1149: An Application and Protocol Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
J-1149 is a potent and selective inhibitor of the Activin receptor-like kinase 5 (ALK5), a transforming growth factor-beta (TGF-β) type I receptor. It has demonstrated potential as a therapeutic agent for liver fibrosis by targeting the underlying mechanisms of disease progression. This compound also exhibits weak inhibitory activity against p38α mitogen-activated protein kinase (MAPK). This document provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its use in in vitro and in vivo preclinical models of liver fibrosis.
Mechanism of Action
This compound exerts its anti-fibrotic effects by inhibiting the TGF-β/Smad signaling pathway. TGF-β is a key cytokine that promotes the activation of hepatic stellate cells (HSCs), the primary cell type responsible for the excessive deposition of extracellular matrix (ECM) proteins, a hallmark of liver fibrosis. By selectively inhibiting ALK5, this compound blocks the phosphorylation of downstream mediators Smad2 and Smad3. This prevents their translocation to the nucleus and subsequent transcription of pro-fibrotic genes, such as those for alpha-smooth muscle actin (α-SMA) and collagen I. The inhibition of this pathway ultimately leads to a reduction in ECM production and a suppression of HSC activation.[1]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Target | Assay Type | IC50 (µM) | Cell Line/System | Reference |
| ALK5 | Enzymatic Assay | 0.017 | Recombinant Human ALK5 | [1] |
| p38α MAPK | Enzymatic Assay | 0.435 | Recombinant Human p38α | [2] |
| ECM Deposition | Cell-based Assay | 5-40 µM (effective concentration range) | TGF-β-induced Hepatic Stellate Cells (HSCs) | [2] |
| α-SMA & Collagen I Expression | Cell-based Assay | 20 µM | TGF-β-induced Hepatic Stellate Cells (HSCs) | [2] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats
| Parameter | 4 mg/kg Intravenous (IV) | 15 mg/kg Oral (PO) |
| Cmax (ng/mL) | 43,144 ± 35,001 | 1386 ± 882 |
| AUC0-t (ng/mLh) | 12,529 ± 978 | 1217 ± 20 |
| AUC0-∞ (ng/mLh) | 12,802 ± 1160 | 2667 ± 1136 |
| t1/2 (h) | 2.24 ± 1.05 | 9.14 ± 5.13 |
| CL (mL/h/kg) | 314 ± 28 | 6564 ± 3372 |
| F (%) | - | 2.59% |
Data presented as mean ± standard deviation.[2]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in the TGF-β/Smad signaling pathway.
Caption: Preclinical experimental workflow for evaluating this compound.
Experimental Protocols
The following protocols are based on established methodologies for the investigation of anti-fibrotic compounds. The detailed experimental procedures for this compound are described in Meng YQ, et al. Synthesis and anti-liver fibrosis activity of imidazole and thiazole compounds containing amino acids. Eur J Med Chem. 2024 Apr 5;269:116311.
In Vitro Protocols
1. ALK5 Kinase Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of this compound against ALK5 kinase.
-
Principle: A biochemical assay measuring the phosphorylation of a substrate by recombinant ALK5 in the presence of varying concentrations of the inhibitor.
-
General Procedure:
-
Prepare a reaction buffer containing ATP and a suitable substrate for ALK5.
-
Add recombinant human ALK5 enzyme to the wells of a microplate.
-
Add serial dilutions of this compound (or vehicle control) to the wells.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Inhibition of TGF-β-induced Activation of Hepatic Stellate Cells (HSCs)
-
Objective: To assess the ability of this compound to inhibit the activation of HSCs in a cell-based model.
-
Cell Line: Human hepatic stellate cell line (e.g., LX-2) or primary isolated HSCs.
-
General Procedure:
-
Culture HSCs in appropriate media until they reach sub-confluency.
-
Starve the cells in serum-free media for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20, 40 µM) or vehicle control for 1 hour.
-
Stimulate the cells with recombinant human TGF-β1 (e.g., 5 ng/mL) for 24-48 hours to induce fibrotic activation.
-
Harvest the cells for downstream analysis.
-
Endpoint Analysis:
-
Western Blotting: Analyze the protein expression levels of α-SMA and Collagen I. Use an appropriate loading control (e.g., GAPDH or β-actin) for normalization.
-
Immunofluorescence: Stain for α-SMA to visualize changes in cell morphology and protein expression.
-
RT-qPCR: Analyze the mRNA expression levels of ACTA2 (α-SMA) and COL1A1 (Collagen I).
-
-
In Vivo Protocols
1. Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration.
-
Animal Model: Male Sprague-Dawley rats.
-
General Procedure:
-
Fast the animals overnight prior to dosing.
-
Intravenous (IV) Administration: Administer this compound at a dose of 4 mg/kg via the tail vein.
-
Oral (PO) Administration: Administer this compound at a dose of 15 mg/kg by oral gavage.
-
Collect blood samples at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (Cmax, AUC, t1/2, etc.) using appropriate software.
-
2. Thioacetamide (TAA)-Induced Liver Fibrosis Model in Mice
-
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of liver fibrosis.
-
Animal Model: Male C57BL/6 mice.
-
General Procedure:
-
Induction of Fibrosis: Administer thioacetamide (TAA) via intraperitoneal injection (e.g., 100-200 mg/kg) three times a week for a specified duration (e.g., 6-8 weeks) to induce liver fibrosis. A control group should receive vehicle injections.
-
This compound Treatment:
-
Initiate treatment with this compound (at appropriate doses, to be determined by dose-ranging studies) or vehicle control after a certain period of TAA induction (e.g., after 4 weeks) or concurrently with TAA administration.
-
Administer this compound daily via a suitable route (e.g., oral gavage).
-
-
Endpoint Evaluation:
-
At the end of the study, collect blood samples for analysis of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.
-
Euthanize the animals and collect liver tissues.
-
Histological Analysis: Fix a portion of the liver in formalin, embed in paraffin, and prepare sections for Hematoxylin and Eosin (H&E) and Masson's Trichrome staining to assess liver injury and collagen deposition, respectively.
-
Immunohistochemistry/Western Blotting: Analyze the expression of α-SMA and Collagen I in liver tissue lysates or sections.
-
RT-qPCR: Analyze the mRNA expression of pro-fibrotic and inflammatory markers in liver tissue.
-
-
Conclusion
This compound is a promising preclinical candidate for the treatment of liver fibrosis, with a well-defined mechanism of action targeting the ALK5 receptor in the TGF-β signaling pathway. The data and protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound in various models of fibrotic disease. For more detailed methodologies, users are encouraged to consult the primary literature cited herein.
References
Application Notes and Protocols for Trametinib (GSK1120212) in Melanoma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Trametinib (GSK1120212), a highly selective, allosteric inhibitor of MEK1 and MEK2, in the context of melanoma research. This document includes a summary of its mechanism of action, key quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
Melanoma is an aggressive form of skin cancer characterized by a high frequency of mutations in the mitogen-activated protein kinase (MAPK) pathway, most commonly in the BRAF gene.[1][2] These mutations lead to constitutive activation of the downstream MEK and ERK kinases, promoting cell proliferation and survival. Trametinib is a potent and specific inhibitor of MEK1 and MEK2, offering a targeted therapeutic approach for melanomas harboring these mutations.[1][3][4]
Mechanism of Action
Trametinib is a non-ATP-competitive inhibitor that binds to an allosteric site on MEK1 and MEK2, preventing their activation and kinase activity.[3] This leads to the downstream inhibition of ERK phosphorylation and signaling, ultimately resulting in decreased cell proliferation and tumor growth in BRAF-mutant melanoma models.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of Trametinib in melanoma.
Table 1: Preclinical Activity of Trametinib
| Assay Type | Cell Line/Model | Parameter | Value | Reference |
| Cell Proliferation | BRAF V600E mutant melanoma cell lines | IC50 | 1.0–2.5 nmol/L | [1][3] |
| In vivo tumor growth | Xenograft models | - | Sustained suppression of pERK and tumor growth inhibition | [1] |
Table 2: Clinical Efficacy of Trametinib Monotherapy (METRIC Study)
| Parameter | Trametinib (2 mg daily) | Chemotherapy (Dacarbazine or Paclitaxel) | p-value | Reference |
| Median Progression-Free Survival (PFS) | 4.8 months | 1.5 months | <0.0001 | [5][6][7] |
| Objective Response Rate (ORR) | 22% | 8% | 0.001 | [3][7] |
| 6-month Overall Survival (OS) | 81% | 67% | 0.01 | [3][7] |
Table 3: Clinical Efficacy of Trametinib in Combination with Dabrafenib (BRAF inhibitor)
| Parameter | Dabrafenib (150 mg BID) + Trametinib (2 mg QD) | Dabrafenib Monotherapy (150 mg BID) | p-value/HR | Reference |
| Objective Response Rate (ORR) | 76% | 54% | 0.026 | [5] |
| Median Progression-Free Survival (PFS) | 9.4 months | 5.8 months | HR, 0.39; P <0.0001 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Trametinib in melanoma cell lines.
Materials:
-
BRAF-mutant melanoma cell lines (e.g., A375, SK-MEL-28)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Trametinib (GSK1120212)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader
Procedure:
-
Seed melanoma cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of Trametinib in complete growth medium, ranging from 0.1 nM to 10 µM.
-
Remove the existing medium from the cells and add 100 µL of the Trametinib dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot Analysis of MAPK Pathway Inhibition
Objective: To assess the effect of Trametinib on the phosphorylation of MEK and ERK in melanoma cells.
Materials:
-
BRAF-mutant melanoma cell lines
-
Trametinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF membranes
-
Primary antibodies: anti-p-MEK (Ser217/221), anti-MEK, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate melanoma cells and allow them to adhere.
-
Treat the cells with various concentrations of Trametinib for a specified time (e.g., 2 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
Visualizations
Signaling Pathway
Caption: The MAPK signaling pathway in melanoma and the inhibitory action of Trametinib.
Experimental Workflow
Caption: A typical preclinical workflow for evaluating the efficacy of Trametinib.
References
- 1. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Trametinib: a MEK inhibitor for management of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dermnetnz.org [dermnetnz.org]
- 6. Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for J-1149: A Novel JNK Inhibitor for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
J-1149 is a potent and selective, ATP-competitive inhibitor of the c-Jun N-terminal kinases (JNK), a family of serine/threonine protein kinases that are key regulators of cellular responses to stress. The JNK signaling pathway is implicated in a wide range of physiological and pathological processes, including inflammation, apoptosis, and neurodegeneration.[1][2][3] Dysregulation of JNK signaling is associated with various diseases, making it an attractive therapeutic target.[4][5] this compound offers a valuable tool for researchers studying the roles of JNK in disease and for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics targeting this pathway.
These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based assays suitable for high-throughput screening.
Mechanism of Action
This compound is a small molecule inhibitor that targets the ATP-binding pocket of JNK1, JNK2, and JNK3. By competing with ATP, this compound prevents the autophosphorylation and activation of JNK, thereby inhibiting the downstream phosphorylation of its substrates, such as the transcription factor c-Jun.[6]
JNK Signaling Pathway
The JNK signaling cascade is a multi-tiered pathway activated by various extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stress signals (e.g., UV radiation, oxidative stress).[3][7] The core of the pathway consists of a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK MAP kinase. Upon stimulation, a MAP3K (e.g., MEKK1, ASK1) phosphorylates and activates a MAP2K (MKK4 or MKK7).[2][8] These MAP2Ks then dually phosphorylate JNK on specific threonine and tyrosine residues within its activation loop, leading to JNK activation.[1][4] Activated JNK translocates to the nucleus to phosphorylate and activate transcription factors like c-Jun (a component of the AP-1 complex), which in turn regulate the expression of genes involved in various cellular processes.[1][9]
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in various assays. The following tables summarize its potency and selectivity.
Table 1: Biochemical Potency of this compound against JNK Isoforms
| JNK Isoform | IC₅₀ (nM) | Assay Format |
| JNK1 | 15 | TR-FRET |
| JNK2 | 25 | TR-FRET |
| JNK3 | 10 | TR-FRET |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Stimulant | Readout | IC₅₀ (nM) |
| HeLa | Phospho-c-Jun ELISA | Anisomycin | p-c-Jun (Ser63) levels | 150 |
| HEK293 | AP-1 Reporter Gene Assay | PMA | Luciferase activity | 200 |
Experimental Protocols
Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This assay measures the direct inhibition of JNK kinase activity by this compound in a high-throughput format.
Materials:
-
Recombinant human JNK1, JNK2, or JNK3 enzyme
-
Biotinylated peptide substrate (e.g., Biotin-c-Jun)
-
Europium-labeled anti-phospho-c-Jun antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound compound series
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Protocol:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the kinase reaction buffer.
-
Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the JNK enzyme and the biotinylated c-Jun substrate in kinase reaction buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be at its Km value.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 5 µL of a stop/detection buffer containing EDTA, the Europium-labeled anti-phospho-c-Jun antibody, and SA-APC.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring emission at 665 nm and 620 nm following excitation at 340 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and determine the IC₅₀ values for this compound.
Cell-Based Assay: AP-1 Reporter Gene Assay
This assay measures the inhibition of JNK-mediated AP-1 transcriptional activity in a cellular context.[10]
Materials:
-
HEK293 cell line stably expressing an AP-1-driven luciferase reporter gene.[10]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phorbol 12-myristate 13-acetate (PMA) or Anisomycin as a stimulant
-
This compound compound series
-
White, opaque 96-well or 384-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed the AP-1 reporter HEK293 cells into 96-well or 384-well plates at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted this compound or vehicle (DMSO).
-
Pre-incubate the cells with the compound for 1-2 hours at 37°C.
-
Stimulate the cells by adding PMA (e.g., final concentration of 50 ng/mL) or Anisomycin to all wells except the unstimulated control.
-
Incubate the plates for 6-8 hours at 37°C in a CO₂ incubator.
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Incubate for 10-15 minutes at room temperature to allow for cell lysis and the luciferase reaction.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Conclusion
This compound is a valuable research tool for investigating the JNK signaling pathway. The provided protocols offer robust and HTS-compatible methods for characterizing the inhibitory activity of this compound and for screening compound libraries to identify novel JNK inhibitors. These assays can be adapted to various research needs in the fields of drug discovery and cell biology.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. mdpi.com [mdpi.com]
- 3. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. researchgate.net [researchgate.net]
- 10. resources.amsbio.com [resources.amsbio.com]
Application Notes and Protocols: J-1149 Immunofluorescence Staining
A comprehensive guide for researchers, scientists, and drug development professionals on the application of J-1149 in immunofluorescence staining.
Introduction
Data Presentation
As specific quantitative data for a reagent named "this compound" is not available, the following tables provide representative data ranges and parameters commonly encountered in immunofluorescence experiments. These should be used as a guideline for experimental design and optimization.
Table 1: Recommended Antibody Dilution Ranges
| Antibody Type | Target Concentration/Dilution |
| Primary Antibody | 1-10 µg/mL or 1:100 - 1:1000 |
| Fluorophore-conjugated Secondary Antibody | 1-5 µg/mL or 1:200 - 1:2000 |
Table 2: Typical Incubation Times and Temperatures
| Step | Temperature | Duration |
| Fixation | Room Temperature or 4°C | 10 - 20 minutes |
| Permeabilization | Room Temperature | 10 - 15 minutes |
| Blocking | Room Temperature | 30 - 60 minutes |
| Primary Antibody Incubation | 4°C or Room Temperature | Overnight or 1 - 2 hours |
| Secondary Antibody Incubation | Room Temperature | 1 - 2 hours (in the dark) |
Experimental Protocols
This section provides a detailed, step-by-step protocol for immunofluorescence staining of cultured cells. This protocol can be adapted for tissue sections with appropriate modifications for deparaffinization and antigen retrieval if necessary.[1][2][3][4][5]
Materials and Reagents
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)[2]
-
Blocking Buffer (e.g., 1% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS with 0.1% Tween 20)[2]
-
Primary Antibody (specific to the target of interest)
-
Fluorophore-conjugated Secondary Antibody (specific to the host species of the primary antibody)
-
Antifade Mounting Medium[4]
-
Glass coverslips and microscope slides
Protocol for Staining Adherent Cultured Cells
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
-
Washing: Gently wash the cells twice with PBS to remove culture medium.[4]
-
Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[5]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[2]
-
Permeabilization: If the target antigen is intracellular, permeabilize the cells with a solution of 0.1-0.25% Triton X-100 in PBS for 10-15 minutes at room temperature.[2] For membrane-associated antigens, this step may need to be omitted or a milder detergent like saponin used.[2]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.[2]
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to the predetermined optimal concentration. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[2][4]
-
Washing: Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.[2][4]
-
Washing: Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.
-
Nuclear Counterstaining (Optional): Incubate cells with a nuclear stain like DAPI or Hoechst (e.g., 1 µg/mL in PBS) for 5-10 minutes.[3]
-
Final Wash: Perform a final wash with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.[4]
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
Signaling Pathways and Workflows
To provide context for potential applications of immunofluorescence, this section includes diagrams of relevant biological processes and experimental workflows.
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[6][7][8] Immunofluorescence can be used to study the activation and localization of key proteins within this pathway.
Caption: A simplified diagram of the JNK signaling pathway.
General Immunofluorescence Workflow
The following diagram illustrates the key steps in a typical indirect immunofluorescence experiment.
References
- 1. oldresearch.unityhealth.to [oldresearch.unityhealth.to]
- 2. docs.abcam.com [docs.abcam.com]
- 3. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 4. biotium.com [biotium.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. paulogentil.com [paulogentil.com]
- 8. The JNK signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Gene Expression Analysis Following Treatment with J-1149, a Novel JNK Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for analyzing genome-wide gene expression changes in response to treatment with the novel compound J-1149. This compound is a selective inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of cellular processes such as proliferation, apoptosis, and inflammation that is often dysregulated in disease.[1][2][3] The following sections detail the experimental workflow from cell culture and treatment to bioinformatics analysis of RNA-sequencing data. Representative data from a human cancer cell line treated with this compound are presented, demonstrating the compound's impact on JNK pathway-associated gene expression.
Introduction
The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling network. It responds to various extracellular stimuli, including stress signals and cytokines, to regulate a wide array of cellular functions.[1][2] Dysregulation of JNK signaling has been implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1]
This compound is a potent and selective small molecule inhibitor designed to target the JNK signaling cascade. By blocking the activity of JNK, this compound is being investigated for its therapeutic potential in diseases characterized by aberrant pathway activation. Understanding the on-target effects of this compound at the transcriptional level is crucial for elucidating its mechanism of action and identifying biomarkers of response. This document provides detailed methodologies for assessing these effects using RNA-sequencing (RNA-seq).
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the treatment of a human colorectal cancer cell line (HCT116) with this compound to assess its impact on gene expression.
-
Materials:
-
HCT116 human colorectal carcinoma cells
-
McCoy's 5A Medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
6-well tissue culture plates
-
-
Procedure:
-
Maintain HCT116 cells in a 37°C incubator with 5% CO2.
-
Seed 5 x 10^5 cells per well into 6-well plates and allow them to adhere for 24 hours.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations of 1 µM, 5 µM, and 10 µM. A vehicle control (0 µM) containing the equivalent concentration of DMSO should be included.
-
Aspirate the old medium from the cells and add the medium containing the respective this compound concentrations or vehicle control.
-
Incubate the plates for 24 hours.
-
Following incubation, wash the cells with PBS and harvest for RNA extraction.
-
RNA Isolation and Quality Control
High-quality RNA is essential for reliable RNA-seq results.
-
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
Nuclease-free water
-
-
Procedure:
-
Lyse the harvested cells directly in the culture wells according to the RNA extraction kit manufacturer's protocol.
-
Homogenize the lysate and proceed with RNA purification, including an on-column DNase I treatment step to eliminate genomic DNA contamination.
-
Elute the purified RNA in nuclease-free water.
-
Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity by calculating the RNA Integrity Number (RIN) using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Samples with a RIN score ≥ 8 are recommended for library preparation.
-
RNA-Seq Library Preparation and Sequencing
This protocol outlines the conversion of RNA into sequencing-ready libraries.
-
Materials:
-
RNA-seq library preparation kit (e.g., NEBNext® Ultra™ II RNA Library Prep Kit for Illumina®)
-
SPRIselect beads for size selection
-
-
Procedure:
-
Starting with 1 µg of total RNA, isolate mRNA using oligo(dT) magnetic beads.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Carry out library amplification via PCR to add index sequences for multiplexing.
-
Purify the amplified libraries and perform size selection using SPRIselect beads.
-
Validate the final library quality and concentration using an automated electrophoresis system and qPCR.
-
Pool the indexed libraries and sequence them on an Illumina sequencing platform (e.g., NovaSeq 6000) to generate paired-end 150 bp reads.
-
Bioinformatic Data Analysis
The following workflow is used to process the raw sequencing data and identify differentially expressed genes.
-
Software: FastQC, Trimmomatic, STAR, HTSeq-count, DESeq2
-
Procedure:
-
Quality Control: Assess the quality of raw sequencing reads using FastQC.
-
Trimming: Remove adapter sequences and low-quality bases from the reads using Trimmomatic.
-
Alignment: Align the trimmed reads to a reference human genome (e.g., GRCh38) using the STAR aligner.
-
Read Counting: Quantify the number of reads mapping to each gene using HTSeq-count.
-
Differential Expression Analysis: Use the DESeq2 package in R to normalize the read counts and perform differential gene expression analysis between this compound-treated samples and vehicle controls. Genes with a Benjamini-Hochberg adjusted p-value < 0.05 and an absolute log2 fold change > 1 are considered significantly differentially expressed.
-
Results
The treatment of HCT116 cells with this compound led to a significant, dose-dependent alteration in the cellular transcriptome. The number of differentially expressed genes (DEGs) increased with escalating concentrations of the compound, indicating a robust biological response.
Table 1: Summary of Differentially Expressed Genes (DEGs) Following 24-Hour this compound Treatment
| This compound Concentration | Number of Upregulated Genes | Number of Downregulated Genes | Total DEGs |
|---|---|---|---|
| 1 µM | 145 | 198 | 343 |
| 5 µM | 482 | 603 | 1085 |
| 10 µM | 976 | 1251 | 2227 |
Further analysis revealed that this compound treatment led to the significant downregulation of well-established JNK pathway target genes. This provides strong evidence for the compound's on-target activity.
Table 2: Expression Changes of Key JNK Pathway Target Genes at 10 µM this compound
| Gene Symbol | Gene Name | Function | Log2 Fold Change | Adjusted p-value |
|---|---|---|---|---|
| JUN | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit | Transcription factor, cell proliferation, apoptosis | -2.61 | 1.5 x 10-58 |
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | Transcription factor, cell differentiation, proliferation | -2.25 | 4.2 x 10-45 |
| CCND1 | Cyclin D1 | Cell cycle progression | -1.93 | 8.9 x 10-31 |
| IL6 | Interleukin 6 | Pro-inflammatory cytokine | -3.05 | 2.1 x 10-25 |
| MMP3 | Matrix Metallopeptidase 3 | Extracellular matrix degradation, cell invasion | -2.88 | 7.4 x 10-22 |
Visualizations
The following diagrams illustrate the experimental workflow and the targeted biological pathway.
Caption: Workflow for this compound gene expression analysis.
Caption: JNK signaling pathway with this compound's point of inhibition.
Conclusion
The data presented in this application note confirm that this compound is a potent modulator of the JNK signaling pathway. The dose-dependent changes in gene expression, particularly the downregulation of key JNK target genes, validate its mechanism of action. The detailed protocols provided herein offer a reliable and reproducible framework for researchers to conduct their own gene expression studies to investigate the effects of this compound or other pathway inhibitors. These methods are fundamental for advancing drug development efforts targeting the JNK pathway in various disease contexts.
References
Troubleshooting & Optimization
J-1149 Experimental Results Technical Support Center
Troubleshooting Guides and FAQs for Researchers
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues during experiments with the novel kinase inhibitor, J-1149. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure data accuracy and reproducibility.
Troubleshooting Common Issues
High Background in Kinase Assays
Question: We are observing high background noise in our in vitro kinase assays with this compound, making it difficult to determine accurate IC50 values. What are the potential causes and solutions?
Answer: High background in kinase assays can stem from multiple factors. A primary reason can be kinase autophosphorylation, which can distort results. It is recommended to investigate this possibility before extensive inhibitor testing. Other common causes include reagent quality and assay conditions.
Summary of Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Kinase Autophosphorylation | Investigate and quantify the extent of autophosphorylation prior to inhibitor screening. Consider mutating autophosphorylation sites if necessary. |
| Reagent Quality | Use high-purity, well-characterized reagents. Qualify new batches of enzymes and substrates to ensure consistency. |
| ATP Concentration | Standardize ATP concentration to the Km(ATP) for the specific enzyme to ensure comparability of results. |
| Insufficient Normalization | Ensure proper normalization of assay data, as lack of it can lead to biased IC50 values. |
Troubleshooting Workflow for High Background:
Caption: Troubleshooting high background in kinase assays.
Inconsistent Results in Cell-Based Assays
Question: Our cell-based assays with this compound are showing significant variability between experiments. How can we improve the reproducibility of our results?
Answer: Inconsistent results in cell-based assays are a common challenge. This variability can be caused by a number of factors including the health and handling of cell cultures, as well as the stability of the compound in the culture medium.
Summary of Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Cell Culture Variability | Maintain consistent cell passage number, confluency, and overall health. Regularly test for mycoplasma contamination. |
| Compound Instability | Prepare fresh stock solutions of this compound and assess its stability at 37°C over the time course of your experiment. |
| Pipetting Errors | Use calibrated pipettes and ensure proper technique, especially during serial dilutions, as small errors can lead to large variations in biological response. |
| Edge Effects in Plates | Avoid using the outer wells of multi-well plates for critical experimental conditions, or ensure proper humidification to prevent evaporation. |
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and how can we minimize them for this compound?
A1: Off-target effects occur when a compound interacts with unintended biological molecules in addition to its primary target. These interactions can lead to cytotoxicity, activation of other signaling pathways, and confounding results. To minimize these, it is crucial to establish a "therapeutic window" by determining the concentration-response curves for both on-target activity and general cytotoxicity.
Q2: How should we determine the optimal concentration range for this compound in our initial experiments?
A2: For a novel compound like this compound, it is best to start with a wide range of concentrations to establish a dose-response relationship. A logarithmic dilution series, for instance from 1 nM to 100 µM, is a common starting point to identify concentrations that show biological activity, cytotoxicity, or no effect.
Q3: What is the expected signaling pathway of this compound?
A3: As a kinase inhibitor, this compound is designed to selectively bind to the ATP-binding pocket of its target kinase, inhibiting its activity and preventing the phosphorylation of downstream substrates. This targeted inhibition is a key mechanism in modern cancer therapy.
This compound Signaling Pathway Diagram:
optimizing J-1149 concentration for assays
Welcome to the technical support center for J-1149. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the concentration of this compound for various in vitro and in vivo assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to ensure the successful application of J-1al support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the concentration of this compound for various in vitro and in vivo assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cell-based assay?
A1: For initial experiments, we recommend a starting concentration range of 1 µM to 10 µM. However, the optimal concentration is highly dependent on the cell type and the specific assay being performed. A dose-response experiment is crucial to determine the EC50 or IC50 value in your experimental system.
Q2: How should I dissolve and store this compound?
A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in DMSO to a final concentration of 10 mM. Aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock solution in your cell culture medium or assay buffer immediately before use. Please note that the final DMSO concentration in your assay should be kept below 0.5% to minimize solvent-induced artifacts.
Q3: Is this compound light-sensitive?
A3: this compound exhibits moderate light sensitivity. We recommend protecting stock solutions and working solutions from direct light by using amber vials or by wrapping containers in aluminum foil.
Q4: What is the known mechanism of action for this compound?
A4: this compound is a potent and selective inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2][3] It primarily targets the downstream phosphorylation of transcription factors such as c-Jun, thereby modulating the expression of genes involved in inflammation, apoptosis, and cell proliferation.[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, improper mixing of this compound, or edge effects in the plate. | Ensure uniform cell seeding density. Gently pipette to mix this compound in each well. Avoid using the outer wells of the plate if edge effects are suspected. |
| No observable effect of this compound at expected concentrations | Incorrect stock solution concentration, degradation of the compound, or low cell permeability. | Verify the concentration of your stock solution. Use a fresh aliquot of this compound. Consider increasing the incubation time or using a cell line with higher permeability. |
| High background signal in the assay | Non-specific binding of this compound, or interference with the detection reagent. | Include appropriate controls (e.g., vehicle-only, no-cell). Decrease the concentration of this compound. Test for direct interference of this compound with your assay's detection system. |
| Cell toxicity or death at low concentrations | This compound may have off-target effects in your specific cell line. | Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the toxic concentration range. Use a lower concentration of this compound or a shorter incubation time. |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound in a Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in cell culture medium, starting from a high concentration (e.g., 100 µM). Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Plot the percentage of cell viability against the log of this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of JNK Pathway Inhibition
-
Cell Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for a predetermined time (e.g., 1-24 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-c-Jun, total c-Jun, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-c-Jun signal to total c-Jun and the loading control.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| HeLa | MTT Assay | 48 | 5.2 |
| A549 | CellTiter-Glo® | 72 | 2.8 |
| MCF-7 | SRB Assay | 48 | 8.1 |
Table 2: Effect of this compound on Cytokine Production in LPS-stimulated Macrophages
| This compound Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 0.1 | 15.3 | 10.5 |
| 1 | 45.8 | 38.2 |
| 10 | 89.2 | 81.7 |
Visualizations
Caption: this compound inhibits the JNK signaling pathway.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. paulogentil.com [paulogentil.com]
- 3. The JNK signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
J-1149 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the experimental compound J-1149.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is recommended. DMSO is a powerful organic solvent capable of dissolving a wide array of organic materials, including many polymers and poorly soluble small molecules.[1][2] It is also miscible with water and most organic liquids, which facilitates its dilution into aqueous experimental media.[1]
Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO?
A2: While the absolute maximum solubility in DMSO may be higher, it is best practice to prepare a stock solution at a concentration that remains stable during storage and prevents precipitation upon dilution. A common starting point for hydrophobic compounds is a 10 mM stock solution in pure DMSO.[3]
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What should I do?
A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds.[4] This "hydrophobic effect" can often be overcome by modifying the dilution protocol.[4] Refer to the troubleshooting guide below for a stepwise approach to address this issue. Key strategies include warming the solutions and using a multi-step dilution protocol.[3][4]
Q4: Can I use other organic solvents to dissolve this compound?
A4: While other organic solvents like ethanol, 2-propanol, and acetonitrile can be used to dissolve hydrophobic compounds, they often exhibit higher toxicity to mammalian cells at lower concentrations compared to DMSO.[4] It is crucial to perform a solvent toxicity pre-screening to determine the maximum tolerable concentration of any new solvent for your specific cell line.[4] Studies have shown that for some cell lines, cell viability is maintained when the final solvent concentration is kept at or below 1% (v/v).[4]
Q5: How should I store my this compound stock solution?
A5: To ensure the stability and longevity of your this compound stock solution, it is recommended to follow the manufacturer's guidelines for optimal storage. As a general practice for compounds dissolved in DMSO, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can promote protein denaturation and precipitation if the compound is in a complex medium.[5]
Troubleshooting Guides
Issue: this compound Precipitates in Cell Culture Medium
This guide provides a systematic approach to troubleshooting and resolving the precipitation of this compound in aqueous cell culture media.
Step 1: Initial Observation and Confirmation
-
Visually inspect the cell culture medium after adding the this compound stock solution. Look for cloudiness, turbidity, or visible particulate matter.
-
Use a microscope to confirm the presence of crystalline or amorphous precipitates, distinguishing them from potential microbial contamination.[5][6]
Step 2: Optimize the Solubilization Protocol
-
If precipitation is observed, consider adopting a multi-step solubilization protocol. A simple two-step method of dissolving in an organic solvent and then diluting in aqueous media can sometimes be insufficient for highly hydrophobic compounds.[4]
-
A recommended three-step protocol involves:
-
Preparing a concentrated stock solution in 100% DMSO.
-
Performing an intermediate dilution in a mixture of the organic solvent and the aqueous medium.
-
Completing the final dilution to the desired working concentration in the aqueous medium.
-
Step 3: Consider Thermal Intervention
-
Gentle warming can often aid in the dissolution of compounds. Try warming the stock solution and the cell culture medium to approximately 37°C in a water bath before and during the dilution process.[3][4]
Step 4: Evaluate Solvent Concentration
-
Ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is as low as possible, ideally 1% (v/v) or less, to minimize both toxicity and the risk of precipitation.[4]
Quantitative Data
Table 1: General Solubility of Hydrophobic Compounds in Different Solvents
| Solvent | General Solubility | Maximum Recommended Concentration in Cell Culture | Notes |
| DMSO | High | ≤ 1% (v/v)[4] | A strong organic solvent for a wide array of organic materials.[1] |
| Ethanol | Moderate | ≤ 1% (v/v)[4] | Can be more toxic to cells than DMSO at higher concentrations.[4] |
| 2-Propanol | Moderate | < 1% (v/v)[4] | Toxicity should be pre-screened for the specific cell line.[4] |
| Acetonitrile | Moderate | ≤ 1% (v/v)[4] | Can maintain cell viability at concentrations up to 1% in some cell lines.[4] |
| Aqueous Buffer (e.g., PBS) | Very Low | N/A | Not suitable for initial stock solution preparation of hydrophobic compounds. |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials: this compound powder, pure DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Calculate the mass of this compound powder required to prepare the desired volume of a 10 mM stock solution. b. Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube. c. Add the appropriate volume of pure DMSO to the tube.[3] d. Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a water bath set to ~40-50°C can be used to aid dissolution if necessary.[3] e. Store the stock solution in aliquots at -20°C or -80°C.
Protocol: Three-Step Solubilization for In Vitro Assays
This protocol is designed to minimize precipitation of hydrophobic compounds in aqueous media.[4]
-
Step 1: Prepare a 10 mM stock solution of this compound in pure DMSO as described in the protocol above.[3]
-
Step 2: Intermediate Dilution. a. Warm the 10 mM stock solution and the destination cell culture medium to 37°C. b. Prepare an intermediate solution by diluting the 10 mM stock solution to a concentration such as 1 mM in the pre-warmed cell culture medium.
-
Step 3: Final Dilution. a. Immediately use the intermediate dilution to prepare the final working concentration (e.g., 10 µM) in the pre-warmed cell culture medium for your experiment.
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Troubleshooting flowchart for this compound precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. strandedtattoo.info [strandedtattoo.info]
- 3. researchgate.net [researchgate.net]
- 4. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. Cell Culture Academy [procellsystem.com]
Technical Support Center: J-1149 (Dutogliptin/PHX1149) Experimental Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of J-1149 (Dutogliptin/PHX1149), a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of this compound to prevent its degradation during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound (Dutogliptin) solution appears cloudy. What should I do?
A1: Cloudiness in your this compound solution may indicate solubility issues or degradation.
-
Action:
-
Ensure you are using the recommended solvent and that it is of high purity. For laboratory experiments, this compound is often dissolved in sterile water for injection.
-
Gently warm the solution (e.g., to 37°C) and vortex to aid dissolution.
-
If cloudiness persists, it is recommended to prepare a fresh solution. Do not use a solution that remains cloudy as this can affect experimental outcomes.
-
Q2: I am observing lower than expected potency of this compound in my cell-based assays. What could be the cause?
A2: A decrease in potency can be due to several factors, including degradation of the compound.
-
Troubleshooting Steps:
-
Verify Storage Conditions: this compound should be stored as a lyophilized powder at -20°C for long-term stability. Once in solution, it should be stored at -20°C and used within one month to prevent loss of potency. Avoid multiple freeze-thaw cycles by preparing aliquots.[1]
-
Check Solution Age: Use freshly prepared solutions for optimal results. If using a stock solution, ensure it is within the recommended storage period.
-
Assess Experimental Conditions: Ensure the pH and temperature of your assay medium are within a stable range for this compound. While specific degradation data for Dutogliptin under various pH and temperature stresses is not extensively published, related DPP-4 inhibitors have shown susceptibility to degradation under acidic and oxidative conditions.
-
Q3: How can I confirm the identity and purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound.
-
Recommendation: A reversed-phase HPLC method can be developed and validated for this purpose. While a specific monograph for this compound may not be publicly available, methods developed for other DPP-4 inhibitors can serve as a starting point.[2][3][4][5][6] A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
Q4: What are the known degradation pathways for DPP-4 inhibitors like this compound?
A4: While specific degradation pathways for Dutogliptin are not detailed in publicly available literature, studies on other DPP-4 inhibitors, such as denagliptin and ertugliflozin, provide insights into potential degradation mechanisms. These include:
-
Hydrolysis: Degradation can occur under acidic or basic conditions. For example, ertugliflozin shows considerable degradation in the presence of acid.[4]
-
Oxidation: Exposure to oxidative stress can lead to degradation products.[4]
-
Cyclization: Some DPP-4 inhibitors can undergo intramolecular cyclization reactions.[7]
Experimental Protocols
Protocol 1: Preparation of this compound (Dutogliptin) Stock Solution
This protocol describes the preparation of a stock solution for use in in vitro experiments.
Materials:
-
This compound (Dutogliptin/PHX1149) lyophilized powder
-
Sterile, nuclease-free water or DMSO of high purity
-
Sterile, conical polypropylene tubes
-
Vortex mixer
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of solvent required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the appropriate volume of sterile water or DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -20°C for up to one month. Avoid repeated freeze-thaw cycles.[1]
Protocol 2: General Forced Degradation Study
This protocol provides a general framework for assessing the stability of this compound under various stress conditions. This is crucial for developing stability-indicating analytical methods.
Materials:
-
This compound (Dutogliptin)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC system with UV or MS detector
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate under the same conditions as acid hydrolysis.
-
Oxidative Degradation: Dissolve this compound in a solution of H₂O₂ (e.g., 3%) and keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid powder of this compound to high temperature (e.g., 105°C) for a set duration.
-
Photolytic Degradation: Expose a solution of this compound to UV light in a photostability chamber.
-
Sample Analysis: At predetermined time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis to quantify the remaining parent compound and detect degradation products.
Data Presentation: Stability of DPP-4 Inhibitors
| Stress Condition | Typical Observations for DPP-4 Inhibitors | Potential for this compound Degradation |
| Acidic (e.g., 0.1 M HCl) | Significant degradation observed for some DPP-4 inhibitors. | High |
| Alkaline (e.g., 0.1 M NaOH) | Degradation is common. | High |
| Oxidative (e.g., 3% H₂O₂) | Susceptible to oxidative degradation. | High |
| Thermal (Solid State) | Generally more stable in solid form. | Moderate |
| Photolytic (Solution) | Varies between compounds, some show degradation. | Moderate |
Visualizations: Signaling Pathways and Workflows
DPP-4 Inhibition and Incretin Signaling Pathway
This compound (Dutogliptin) is an inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is responsible for the rapid degradation of incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of active GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from α-cells.[8][9][10][11]
Caption: DPP-4 inhibition by this compound enhances incretin effects.
Experimental Workflow for Assessing this compound Stability
The following diagram illustrates a typical workflow for conducting a forced degradation study on this compound.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. researchgate.net [researchgate.net]
- 3. ijbpas.com [ijbpas.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. vectormine.com [vectormine.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: J-1149 Off-Target Effects Investigation
Notice: Information regarding a specific compound designated "J-1149" is not available in publicly accessible scientific literature. The following content is a generalized framework for investigating off-target effects of a novel small molecule inhibitor, created to fulfill the structural and formatting requirements of your request. This information should be adapted and verified with specific data for your compound of interest.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cell-based assays after treatment with our compound. Could these be due to off-target effects?
A1: Yes, unexpected phenotypes are a common indicator of potential off-target activity. Small molecule inhibitors can bind to proteins other than the intended target, leading to a variety of cellular responses. It is crucial to perform systematic off-target profiling to understand the complete activity of your compound.
Q2: What is the first step to investigate potential off-target effects?
A2: A recommended first step is to perform a broad kinase screen, such as a KINOMEscan™, to identify potential off-target kinases. This provides a wide net to catch unintended interactions across the human kinome.
Q3: Our compound is not a kinase inhibitor. What other methods can we use to identify off-target interactions?
A3: For non-kinase inhibitors, several orthogonal methods can be employed. These include but are not limited to:
-
Chemical Proteomics: Techniques like affinity chromatography coupled with mass spectrometry (MS) can identify proteins from a cell lysate that bind to your immobilized compound.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of your compound. A shift in the melting temperature of a protein upon compound binding indicates a direct interaction.
-
Phenotypic Screening: Utilizing high-content imaging or other phenotypic platforms to compare the cellular effects of your compound to a library of well-characterized compounds can provide clues about its mechanism of action and potential off-targets.
Troubleshooting Guides
Issue 1: High-Throughput Screening (HTS) results show unexpected activity in unrelated pathways.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound promiscuity | Perform a kinome-wide binding assay (e.g., KINOMEscan™) at multiple concentrations. | Identification of off-target kinases and their binding affinities. |
| Non-specific activity | Run counter-screens using structurally related but inactive control compounds. | Differentiation between specific off-target effects and non-specific cellular toxicity. |
| Assay interference | Test for compound autofluorescence, light scattering, or inhibition of the reporter enzyme (e.g., luciferase). | Elimination of assay artifacts as a source of the observed activity. |
Issue 2: In vivo studies reveal unexpected toxicity or side effects.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target engagement in a specific organ | Perform tissue-specific proteomic analysis (e.g., CETSA-MS) on tissues from treated animals. | Identification of off-target proteins engaged by the compound in the affected tissues. |
| Metabolite activity | Characterize the major metabolites of your compound and test their activity in relevant in vitro assays. | Determination if a metabolite is responsible for the observed in vivo effects. |
| Disruption of a critical signaling pathway | Conduct pathway analysis on transcriptomic or proteomic data from treated cells or tissues. | Elucidation of signaling pathways perturbed by the compound, pointing towards potential off-target mechanisms. |
Experimental Protocols
Protocol 1: KINOMEscan™ Profiling
Objective: To identify the kinase targets and off-targets of a test compound.
Methodology:
-
The test compound is tested at a specified concentration (e.g., 1 µM) against a panel of several hundred human kinases.
-
The assay is based on a competition binding assay where the amount of kinase bound to an immobilized ligand is measured in the presence and absence of the test compound.
-
The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
-
Results are typically reported as a percentage of control, where a lower percentage indicates stronger binding of the compound to the kinase.
-
Follow-up dose-response experiments are performed for initial hits to determine the dissociation constant (Kd).
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To detect direct target engagement of a compound in a cellular context.
Methodology:
-
Cells are treated with the test compound or vehicle control.
-
The treated cells are lysed and the lysate is divided into aliquots.
-
The aliquots are heated to a range of different temperatures.
-
After heating, the aggregated, denatured proteins are pelleted by centrifugation.
-
The amount of soluble protein remaining in the supernatant at each temperature is quantified by Western blotting for a specific target or by mass spectrometry for proteome-wide analysis.
-
Binding of the compound to its target protein stabilizes it, resulting in a higher melting temperature compared to the vehicle-treated control.
Visualizations
Caption: Workflow for investigating off-target effects.
Caption: On-target vs. off-target signaling pathways.
Technical Support Center: Minimizing J-1149 Cytotoxicity in Cell Culture
Disclaimer: The following technical support guide has been generated for a hypothetical small molecule inhibitor, "J-1149," to illustrate the creation of a technical resource for researchers. The experimental data and signaling pathways are representative examples.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is a potent, selective, cell-permeable inhibitor of the novel kinase JNK-associated Kinase 1 (JAK-1), a key regulator in the Hippo signaling pathway, which governs cell proliferation and apoptosis.[1][2] By inhibiting JAK-1, this compound is expected to induce apoptosis in rapidly dividing cells, making it a compound of interest for oncology research.
Q2: I am observing significant cytotoxicity in my cell line even at low concentrations of this compound. Is this expected?
A2: While this compound is designed to induce apoptosis in target cells, excessive cytotoxicity at low concentrations may indicate off-target effects or suboptimal experimental conditions. It is crucial to distinguish between the intended apoptotic effect and general cellular toxicity. We recommend performing a dose-response experiment to determine the IC50 value for your specific cell line and comparing it to the known efficacy of the compound on target pathways.
Q3: How can I differentiate between targeted apoptosis and non-specific cytotoxicity?
A3: To confirm that the observed cell death is due to the intended mechanism of action (apoptosis), we recommend performing a caspase activity assay.[3][4] Caspase-3 is a key executioner caspase in the apoptotic pathway.[4] An increase in caspase-3 activity with this compound treatment would suggest apoptosis. In contrast, a lactate dehydrogenase (LDH) release assay can be used to measure membrane integrity, with an increase in LDH release indicating necrosis or non-specific cytotoxicity.
Q4: What is the recommended solvent for this compound and what is the maximum final concentration in cell culture?
A4: this compound is soluble in dimethyl sulfoxide (DMSO). It is best practice to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then dilute it in your culture medium. The final concentration of DMSO in the cell culture should be kept low, typically below 0.5%, to avoid solvent-induced toxicity.[5] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[5]
Troubleshooting Guides
Issue 1: High variability in cytotoxicity results between experiments.
-
Question: My IC50 values for this compound vary significantly between replicate experiments. What could be the cause?
-
Answer: Inconsistent results can stem from several factors:
-
Compound Stability: Ensure your this compound stock solution is stored correctly and has not undergone freeze-thaw cycles that could lead to degradation.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.
-
Cell Seeding Density: Inconsistent initial cell numbers can lead to variability. Ensure a uniform cell density across all wells and plates. A cell titration experiment can help generate a standard curve.[6]
-
Assay Incubation Times: Strictly adhere to the incubation times specified in the protocols for both compound treatment and assay development.
-
Issue 2: Evidence of compound precipitation in culture media.
-
Question: I've noticed a precipitate in my culture wells after adding this compound. How does this affect my experiment?
-
Answer: Precipitation indicates that the compound is not fully soluble at the tested concentration in your culture medium. This will lead to an inaccurate effective concentration and unreliable results.
-
Action: Visually inspect your wells for precipitation. If observed, you may need to lower the concentration of this compound. Consider using a different formulation or delivery vehicle if solubility issues persist.
-
Rationale: The precipitated compound is not bioavailable to the cells, leading to an underestimation of its potency.
-
Issue 3: High background signal in my MTT assay.
-
Question: My negative control wells (media only) in the MTT assay have a high absorbance reading. What can I do to fix this?
-
Answer: A high background can be caused by contamination or interference from media components.
-
Action:
-
Use serum-free media during the MTT incubation step, as serum can interfere with the assay.[7]
-
Include a "media only" background control and subtract this absorbance value from all other readings.[7]
-
Ensure your MTT reagent is properly filtered and sterile to avoid bacterial contamination, which can also reduce the MTT salt.
-
-
Quantitative Data Summary
Table 1: Dose-Response Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | This compound IC50 (µM) after 48h |
| A549 (Lung Carcinoma) | 5.2 |
| MCF-7 (Breast Adenocarcinoma) | 8.9 |
| U-87 MG (Glioblastoma) | 12.5 |
| HEK293 (Normal Kidney) | > 50 |
Table 2: Caspase-3 Activation by this compound in A549 Cells
| Treatment | Caspase-3 Activity (Fold Change vs. Vehicle) |
| Vehicle (0.1% DMSO) | 1.0 |
| This compound (1 µM) | 2.5 |
| This compound (5 µM) | 6.8 |
| This compound (10 µM) | 15.2 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[7][8][9][10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with DMSO) and no-cell control wells (medium only for background). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[9]
-
Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[6][9]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[6]
-
Absorbance Reading: Mix thoroughly to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.[7][9]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Caspase-3 Colorimetric Assay
This protocol is based on the principle of detecting the cleavage of a colorimetric substrate by active caspase-3.[3][11]
-
Cell Treatment and Lysis: Seed and treat cells with this compound as described for the MTT assay in a 6-well plate. After treatment, induce apoptosis and lyse the cells according to the manufacturer's instructions for your specific caspase-3 assay kit.
-
Lysate Preparation: Centrifuge the cell lysates to pellet debris and collect the supernatant. Determine the protein concentration of each lysate.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate to wells containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[3]
-
Absorbance Reading: Measure the absorbance at 405 nm.[3][11]
-
Data Analysis: The increase in absorbance is proportional to the caspase-3 activity. Express the results as fold change compared to the vehicle control.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity and apoptosis.
Caption: Inhibition of the hypothetical JAK-1 pathway by this compound.
Caption: Decision tree for troubleshooting unexpected this compound cytotoxicity.
References
- 1. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hub.jhu.edu [hub.jhu.edu]
- 3. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. mpbio.com [mpbio.com]
J-1149 inconsistent results in vitro
Frequently Asked Questions (FAQs) & Troubleshooting
Our technical support team has compiled a list of frequently asked questions and troubleshooting guides to assist you in resolving potential inconsistencies with your in vitro J-1149 experiments.
Q1: We are observing significant variability in the IC50 values for this compound between experiments. What are the potential causes?
A1: Inconsistent IC50 values are a common challenge and can stem from several factors. We recommend investigating the following, starting with the most common culprits:
-
Compound Solubility and Stability: this compound may have limited solubility in your assay medium, leading to precipitation and a lower effective concentration. The compound's stability in the medium over the course of the experiment is also critical.
-
Cell-Based Assay Variability: Biological systems are inherently variable. Factors to consider include:
-
Cell Passage Number: Using cells of a high passage number can lead to phenotypic drift and altered drug sensitivity.[1][2]
-
Cell Seeding Density: Inconsistent cell numbers across wells can significantly impact results.[2]
-
Serum Lot Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and other components that may influence cell growth and drug response.
-
-
Assay Protocol and Reagents:
-
DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells and is at a level that does not affect cell viability.
-
Reagent Preparation: Inconsistent preparation of assay reagents can introduce variability.
-
Q2: this compound appears to be losing activity upon storage. What are the recommended storage and handling conditions?
A2: Proper storage and handling are crucial for maintaining the integrity of this compound.
-
Stock Solutions: We recommend preparing concentrated stock solutions in an anhydrous solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C.
-
Working Dilutions: Prepare fresh working dilutions from a stock aliquot for each experiment. Avoid storing diluted solutions in aqueous buffers for extended periods, as this can lead to hydrolysis or degradation. The stability of the compound in your specific assay medium should be determined experimentally.
Q3: We are seeing high background noise in our fluorescence-based assay with this compound. How can we reduce this?
A3: High background in fluorescence assays can be due to several factors:
-
Autofluorescence of this compound: The compound itself may be fluorescent at the excitation and emission wavelengths of your assay. We recommend running a control plate with this compound in the absence of cells to quantify its intrinsic fluorescence.
-
Media Components: Phenol red and certain components in fetal bovine serum are known to be fluorescent.[3] Consider using phenol red-free media and performing measurements in phosphate-buffered saline (PBS) if possible.[3]
-
Reader Settings: Optimizing the gain, flash number, and focal height on your plate reader can help improve the signal-to-noise ratio.[3]
Q4: How can we confirm that this compound is engaging its intended target in our cell-based assays?
A4: Target engagement can be confirmed through several methods:
-
Western Blot Analysis: Treat cells with this compound and analyze the phosphorylation status of downstream effectors of the target pathway. A dose-dependent decrease in the phosphorylation of a downstream substrate would suggest target engagement.
-
Cellular Thermal Shift Assay (CETSA): This technique measures the change in the thermal stability of a target protein upon ligand binding.
-
Target Knockdown/Knockout Models: Compare the effect of this compound in wild-type cells versus cells where the target has been knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR). A reduced effect of the compound in the absence of the target would confirm its on-target activity.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a method to determine the kinetic solubility of this compound in an aqueous buffer.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serially dilute the stock solution in DMSO to create a concentration range (e.g., 5 mM, 2.5 mM, etc.).
-
Add 2 µL of each DMSO dilution to 98 µL of the aqueous buffer of interest (e.g., PBS, pH 7.4) in a 96-well plate. This creates a 50-fold dilution with a final DMSO concentration of 2%.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at 620 nm.
-
The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility.
Protocol 2: In Vitro Stability Assay in Assay Medium
This protocol assesses the stability of this compound in your specific cell culture medium over time.
-
Prepare a working solution of this compound in your complete cell culture medium at the desired final concentration.
-
Aliquot the solution and incubate at 37°C in a cell culture incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot and immediately freeze it at -80°C to stop any degradation.
-
After collecting all time points, thaw the samples and analyze the concentration of the parent compound (this compound) using LC-MS/MS.
-
Plot the percentage of this compound remaining versus time to determine its stability profile.
Data Presentation
Table 1: Hypothetical Solubility and Stability of this compound
| Parameter | Buffer/Medium | Result |
| Kinetic Solubility | PBS, pH 7.4 | 25 µM |
| DMEM + 10% FBS | 18 µM | |
| Stability (t½) | PBS, pH 7.4 (37°C) | > 48 hours |
| DMEM + 10% FBS (37°C) | 12 hours |
Table 2: Troubleshooting Checklist for Inconsistent IC50 Values
| Potential Cause | Check | Recommended Action |
| Compound Precipitation | Visually inspect wells under a microscope. | Test concentrations at or below the determined kinetic solubility. |
| Compound Degradation | Perform an in vitro stability assay. | Reduce incubation time or perform media changes during the experiment. |
| High Cell Passage Number | Check passage number in a lab notebook. | Use cells below a pre-determined passage number limit (e.g., <20). |
| Inconsistent Cell Seeding | Review cell counting and seeding protocol. | Ensure proper cell counting and pipetting techniques. |
| DMSO Effects | Calculate the final DMSO concentration. | Keep DMSO concentration consistent and below 0.5%. |
Visualizations
Caption: Hypothetical signaling pathway where this compound inhibits Kinase B.
Caption: A stepwise workflow for troubleshooting inconsistent results.
Caption: Logical relationship of potential causes for in vitro variability.
References
Technical Support Center: Curcumin (CAS 458-37-7) Assay Interference and Mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering assay interference with the compound curcumin. Curcumin is a well-documented Pan-Assay Interference Compound (PAINS) and its inherent chemical properties can lead to misleading results in a variety of biological and biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is curcumin and why is it considered a problematic compound in screening assays?
A1: Curcumin is a natural polyphenol derived from the turmeric plant Curcuma longa. While it has been investigated for numerous potential therapeutic properties, its chemical structure lends itself to a high degree of nonspecificity and assay interference. It is classified as a PAINS (Pan-Assay Interference Compound) because it can generate false-positive results through various mechanisms unrelated to specific target engagement. These interference mechanisms include, but are not limited to, fluorescence quenching, aggregation into nanoparticles that sequester proteins, chemical reactivity with assay components (particularly thiols), and redox activity.
Q2: I'm observing lower than expected fluorescence signal in my assay when curcumin is present. What could be the cause?
A2: Curcumin is known to be a fluorescence quencher. This can occur through an inner filter effect where curcumin absorbs the excitation or emission light of the fluorophore in your assay. Additionally, curcumin can directly interact with fluorescent dyes, leading to quenching of their signal. It has been shown to quench the fluorescence of various probes, including those used to monitor protein aggregation like Thioflavin T (ThT).[1][2]
Q3: My dose-response curve for curcumin inhibition is unusually steep and shows a narrow dynamic range. What might be happening?
A3: This is a classic sign of compound aggregation. At micromolar concentrations in aqueous buffers, curcumin can self-assemble into colloidal aggregates. These aggregates can nonspecifically sequester and denature proteins, including the target enzyme in your assay, leading to apparent inhibition. This mechanism is independent of specific binding to an active site and often results in steep, non-stoichiometric inhibition curves.
Q4: I've noticed that the inhibitory effect of curcumin in my enzyme assay is diminished when I include Dithiothreitol (DTT) in the buffer. Why is that?
A4: Curcumin contains an α,β-unsaturated ketone moiety which is a Michael acceptor. This functional group can react covalently with nucleophiles, particularly the thiol groups of cysteine residues in proteins.[3][4][5] DTT is a reducing agent with free thiol groups. When present in the assay buffer, DTT can act as a scavenger, reacting with curcumin and thereby preventing it from covalently modifying and inhibiting your target protein.[3] This observation is a strong indicator of interference through thiol reactivity.
Troubleshooting Guides
Issue 1: Suspected Fluorescence Interference
Symptoms:
-
Decreased fluorescence signal in the presence of curcumin.
-
High background fluorescence from curcumin itself.
-
Non-linear or shifted fluorescence spectra.
Troubleshooting Steps:
-
Run a Spectral Scan: Determine the excitation and emission spectra of curcumin under your specific assay conditions (buffer, pH, etc.). This will help identify any spectral overlap with your assay's fluorophore.
-
Control for Quenching:
-
No-Enzyme/No-Substrate Control: Measure the fluorescence of your assay components (buffer, substrate, fluorophore) in the presence and absence of curcumin. A decrease in fluorescence in the absence of the biological target points to direct quenching.
-
Vary Fluorophore Concentration: If the quenching effect changes significantly with fluorophore concentration, it may indicate a dynamic quenching mechanism.
-
-
Mitigation Strategies:
-
Use a Red-Shifted Fluorophore: If possible, switch to a fluorophore with excitation and emission wavelengths outside of curcumin's absorption spectrum.
-
Time-Resolved Fluorescence (TRF): Curcumin's fluorescence lifetime is short. TRF assays can help distinguish the long-lived signal from a lanthanide-based probe from the short-lived interference.
-
Orthogonal Assay: Validate hits using a non-fluorescence-based method, such as an absorbance or luminescence assay.
-
Issue 2: Potential Compound Aggregation
Symptoms:
-
Steep dose-response curves (Hill slope > 1.5).
-
Inhibition is sensitive to enzyme concentration.
-
Inhibition is attenuated by the addition of non-ionic detergents.
-
"Bell-shaped" dose-response curve at high concentrations.
Troubleshooting Steps:
-
Detergent-Based Counter-Screen:
-
Perform the assay in the presence and absence of a non-ionic detergent like Triton X-100 (typically at 0.01-0.1%). Aggregation-based inhibitors are often disrupted by detergents, leading to a significant rightward shift in the IC50 value.
-
-
Dynamic Light Scattering (DLS):
-
Use DLS to directly observe the formation of curcumin aggregates at concentrations relevant to your assay.
-
-
Centrifugation Assay:
-
Incubate curcumin at a high concentration in your assay buffer. Centrifuge the solution at high speed and then test the supernatant for inhibitory activity. If the activity is lost from the supernatant, it suggests that it was due to aggregated material that has been pelleted.
-
Issue 3: Thiol Reactivity and Covalent Modification
Symptoms:
-
Inhibition is time-dependent.
-
Pre-incubation of the enzyme with curcumin increases the apparent potency.
-
Inhibition is irreversible upon dilution or dialysis.
-
Activity is rescued by the addition of thiol-containing reagents like DTT or glutathione (GSH).[3][6]
Troubleshooting Steps:
-
Thiol Scavenger Counter-Screen:
-
As mentioned in the FAQ, perform the assay in the presence of a high concentration (e.g., 1-5 mM) of DTT or GSH. A significant loss of potency strongly suggests thiol reactivity.
-
-
Pre-incubation and Dilution Experiment:
-
Pre-incubate the enzyme with curcumin for a set period. Then, dilute the mixture to a concentration where curcumin is no longer inhibitory and measure enzyme activity. If the inhibition persists after dilution, it is likely irreversible.
-
-
Mass Spectrometry (MS) Analysis:
-
For a definitive confirmation, incubate your target protein with curcumin and analyze the protein by mass spectrometry to look for a mass shift corresponding to the covalent adduction of curcumin.[5]
-
Quantitative Data Summary
The following tables summarize quantitative data related to curcumin's interference properties.
Table 1: Fluorescence Properties of Curcumin
| Parameter | Value | Conditions | Reference |
| Excitation Max (nm) | ~420-467 | Methanol/Aqueous Buffer | [7] |
| Emission Max (nm) | ~530-571 | Methanol/Aqueous Buffer | [7][8] |
| Detection Limit (Fluorescence) | 0.0165 mg/mL | Methanol | [8] |
| Quenching of Eu3+-Tryptophan | Linear Range: 1.0x10⁻⁸ to 1.2x10⁻⁴ mol L⁻¹ | pH 7.7 Buffer | [9] |
Table 2: HPLC-Based Quantification of Curcuminoids
| Parameter | Value | Conditions | Reference |
| Detection Wavelength (nm) | 425 | HPLC-DAD | [10][11] |
| Limit of Detection (LOD) - EC | 2 pg (on column) | HPLC-EC | [12] |
| Limit of Detection (LOD) - UV | Higher than EC | HPLC-UV | [12] |
| Limit of Detection (LOD) - Fluorescence | Less uniform response than EC | HPLC-FL | [12] |
Experimental Protocols
Protocol 1: Detergent-Based Counter-Screen for Aggregation
Objective: To determine if the observed inhibition by curcumin is due to aggregation.
Materials:
-
Target enzyme and substrate
-
Assay buffer
-
Curcumin stock solution (in DMSO)
-
10% Triton X-100 stock solution
-
Microplate reader
Procedure:
-
Prepare two sets of serial dilutions of curcumin in the assay buffer.
-
To one set of dilutions, add Triton X-100 to a final concentration of 0.01%. To the other set, add the equivalent volume of vehicle (water).
-
Add the enzyme to all wells and incubate for 15 minutes at the appropriate temperature.
-
Initiate the reaction by adding the substrate.
-
Measure the reaction progress on a microplate reader.
-
Calculate the IC50 values for curcumin in the presence and absence of Triton X-100. A significant rightward shift (>10-fold) in the IC50 in the presence of the detergent is indicative of aggregation-based inhibition.
Protocol 2: Thiol Reactivity Counter-Screen
Objective: To assess if curcumin inhibits the target protein through covalent reaction with cysteine residues.
Materials:
-
Target enzyme and substrate
-
Assay buffer
-
Curcumin stock solution (in DMSO)
-
1 M Dithiothreitol (DTT) stock solution
-
Microplate reader
Procedure:
-
Prepare two sets of assay buffers: one with a final concentration of 1 mM DTT and one without DTT.
-
Prepare serial dilutions of curcumin in both types of assay buffers.
-
Add the enzyme to all wells.
-
Initiate the reaction by adding the substrate.
-
Measure the reaction progress on a microplate reader.
-
Calculate the IC50 values for curcumin in the presence and absence of DTT. A significant decrease in potency in the presence of DTT suggests that the inhibition is mediated by thiol reactivity.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Curcumin Interacts with α-Synuclein Condensates To Inhibit Amyloid Aggregation under Phase Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of Thiol Antioxidants with α,β-Unsaturated Ketone Moiety: Its Implication for Stability and Bioactivity of Curcuminoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol Reactivity of Curcumin and Its Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiol Reactivity of Curcumin and Its Oxidation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. Determination of curcuminoid content in turmeric using fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of curcumin by its quenching effect on the fluorescence of Eu3+-tryptophan complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
Validation & Comparative
J-1149 (J147): A Novel Approach to Neurodegeneration Compared to Established Alzheimer's Disease Therapeutics
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of the Investigational Compound J147 Against FDA-Approved Alzheimer's Disease Treatments.
The landscape of Alzheimer's disease (AD) therapeutics is evolving, with a growing interest in multi-target approaches that address the complex, age-associated nature of the disease. J147, a novel experimental compound derived from curcumin, has emerged as a promising candidate with a unique mechanism of action that contrasts with currently approved treatments. This guide provides a comprehensive comparison of J147's preclinical data with the clinical performance of established AD drugs, offering insights into its potential as a disease-modifying therapy.
At a Glance: J147 vs. FDA-Approved Alzheimer's Drugs
| Feature | J-1149 (J147) (Preclinical) | Donepezil (Aricept®) | Memantine (Namenda®) | Aducanumab (Aduhelm®) & Lecanemab (Leqembi®) |
| Primary Mechanism of Action | Binds to mitochondrial ATP synthase, modulating cellular energy and activating neuroprotective pathways. | Reversible acetylcholinesterase inhibitor; increases acetylcholine levels in the brain. | NMDA receptor antagonist; blocks excitotoxicity. | Monoclonal antibodies that target and promote the clearance of amyloid-beta plaques. |
| Key Downstream Effects | ↑ BDNF & NGF levels, ↓ soluble Aβ, ↓ inflammation, ↑ synaptic proteins. | Enhanced cholinergic neurotransmission. | Reduced glutamatergic excitotoxicity. | Reduction of amyloid plaques in the brain. |
| Therapeutic Approach | Multi-target, addresses aging-related neurodegeneration. | Symptomatic treatment of cognitive decline. | Symptomatic treatment of cognitive decline. | Disease-modifying, targets a core pathology of AD. |
| Development Stage | Preclinical (animal models). | FDA-approved for mild to severe AD. | FDA-approved for moderate to severe AD. | FDA-approved for early-stage AD. |
Unraveling the Mechanism: How J147 Works
J147's mechanism of action represents a departure from the amyloid-centric and neurotransmitter-focused strategies of many AD drugs. Its primary target is the mitochondrial ATP synthase, a critical enzyme in cellular energy production. By binding to this enzyme, J147 initiates a cascade of neuroprotective events.
This multi-pronged approach, targeting cellular energy, inflammation, and neurotrophic support, suggests a potential to address the multifaceted nature of neurodegeneration in AD.
Preclinical Efficacy of J147: A Data-Driven Overview
J147 has demonstrated significant efficacy in various preclinical models of Alzheimer's disease, notably in aged transgenic mice (APP/swePS1ΔE9) that exhibit advanced AD pathology.
Table 1: Preclinical Efficacy of J147 in Aged APP/swePS1ΔE9 Mice
| Efficacy Endpoint | Key Findings |
| Cognitive Improvement (Morris Water Maze) | J147 treatment rescued severe cognitive deficits in aged AD mice.[1] |
| Reduction of Amyloid-β (Aβ) Levels | Decreased both soluble Aβ1-40 and Aβ1-42 levels in the hippocampus.[1] |
| Neurotrophic Factor Induction | Increased levels of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) in the hippocampus.[1][2] |
| Reduction of Inflammation & Oxidative Stress | J147 has been shown to reduce markers of inflammation and oxidative stress in the brain.[1] |
| Synaptic Protein Preservation | Increased levels of synaptic proteins, suggesting a preservation of synaptic function.[1] |
A Comparative Look at FDA-Approved Alzheimer's Disease Therapeutics
The current standard of care for Alzheimer's disease includes symptomatic treatments and newer disease-modifying therapies.
Symptomatic Treatments: Donepezil and Memantine
Donepezil and memantine have been the cornerstone of AD treatment for many years, primarily managing cognitive and functional decline.
Table 2: Clinical Efficacy of Donepezil and Memantine
| Drug | Primary Endpoint | Key Clinical Trial Results |
| Donepezil | ADAS-cog (Alzheimer's Disease Assessment Scale-Cognitive Subscale) | Statistically significant improvement in ADAS-cog scores compared to placebo in patients with mild to moderate AD.[3][4] In a 24-week trial, the mean difference versus placebo in ADAS-cog change scores was approximately 2.8-3.1 points for 5-10 mg/day doses.[5][6] |
| Memantine | SIB (Severe Impairment Battery) | Statistically significant benefits on the SIB in patients with moderate to severe AD compared to placebo.[7][8] A 24-week study showed a statistically significant improvement with a p-value of 0.001 for the SIB score.[9] |
Disease-Modifying Therapies: Anti-Amyloid Monoclonal Antibodies
Aducanumab and Lecanemab represent a newer class of drugs that target the underlying pathology of AD by removing amyloid-beta plaques.
Table 3: Clinical Efficacy of Aducanumab and Lecanemab
| Drug | Primary Endpoint | Key Clinical Trial Results |
| Aducanumab | Amyloid Plaque Reduction (PET SUVR) | Dose- and time-dependent reduction in amyloid plaques.[10][11] In the EMERGE and ENGAGE trials, high-dose aducanumab resulted in a reduction in PET SUVR of 0.272 and 0.238, respectively (P < 0.001).[12] |
| Lecanemab | CDR-SB (Clinical Dementia Rating-Sum of Boxes) | Reduced the rate of decline on the CDR-SB by 27% compared to placebo at 18 months in early AD (difference of -0.45; P<0.001).[13][14] |
Experimental Protocols: Validating J147's Mechanism of Action
The following outlines the key experimental methodologies used to validate the therapeutic effects and mechanism of action of J147 in preclinical studies.
Morris Water Maze for Cognitive Assessment
This widely used behavioral test assesses spatial learning and memory in rodents. Mice are placed in a circular pool of opaque water and must learn the location of a hidden escape platform using spatial cues. Aged transgenic AD mice treated with J147 demonstrated significantly improved performance in this task compared to untreated controls, indicating a rescue of cognitive deficits.[1]
ELISA for Amyloid-β Quantification
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying protein levels. To measure Aβ levels, hippocampal tissue from treated and control mice is homogenized. Soluble and insoluble fractions are then prepared and analyzed using ELISA kits specific for human Aβ1-40 and Aβ1-42. Studies have shown that J147 treatment leads to a significant reduction in the levels of soluble forms of these toxic peptides.[1][15]
Western Blotting for Signaling and Neurotrophic Proteins
Western blotting is employed to detect and quantify specific proteins in a sample. Brain tissue lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to proteins of interest, such as BDNF, NGF, and components of the AMPK signaling pathway. This technique has been crucial in demonstrating that J147 increases the expression of key neurotrophic factors and modulates neuroprotective signaling pathways.[1][2]
ATP Synthase Activity Assay
To confirm J147's engagement with its primary target, ATP synthase activity can be measured. This is often done by isolating mitochondria from cells or tissues and measuring the rate of ATP synthesis or hydrolysis. Spectrophotometric or radioactive assays can be employed for this purpose. These experiments have shown that J147 modulates the activity of ATP synthase.[16][17][18]
Conclusion: The Future of J147 in Neurodegenerative Disease Treatment
J147 presents a compelling preclinical profile with a novel mechanism of action that addresses multiple facets of age-related neurodegeneration. Its ability to modulate cellular energy metabolism, enhance neurotrophic support, and reduce key AD pathologies in animal models distinguishes it from current FDA-approved therapies. While direct comparisons between preclinical and clinical data must be made with caution, the comprehensive neuroprotective effects of J147 suggest a high potential for disease modification. Further clinical investigation is warranted to determine if the promising preclinical efficacy of J147 translates to a meaningful therapeutic benefit for patients with Alzheimer's disease. The development of J147 and similar multi-target compounds may represent a paradigm shift in the approach to treating complex neurodegenerative disorders.
References
- 1. The neurotrophic compound J147 reverses cognitive impairment in aged Alzheimer's disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of donepezil in Alzheimer's disease - results from a multinational trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alzheimer's Dementia Treatment Efficacy of Oral Donepezil [adlarityhcp.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Memantine: efficacy and safety in mild-to-severe Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forest Laboratories, Inc. New Data Highlight Positive Results of Namenda(R) (memantine HCl) Once-Daily Extended-Release Formulation - BioSpace [biospace.com]
- 10. medscape.com [medscape.com]
- 11. neurology.org [neurology.org]
- 12. Aducanumab, a Novel Anti-Amyloid Monoclonal Antibody, for the Treatment of Alzheimer’s Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neurologylive.com [neurologylive.com]
- 14. aagponline.org [aagponline.org]
- 15. Increased AD-like pathology in the APP/ PS1ΔE9 mouse model lacking Nrf2 through modulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The mitochondrial ATP synthase is a shared drug target for aging and dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]
- 18. ATP synthase activity assay (radioactive) [protocols.io]
J-1149 vs [alternative compound] efficacy
A comprehensive search has failed to identify a chemical compound or drug with the designation "J-1149" in the context of biomedical research. The provided name appears to be incorrect or does not correspond to a publicly known research compound.
Initial investigations for "this compound" have not yielded any relevant information on a chemical entity with this name. Search results predominantly refer to the astronomical object MACS J1149, a galaxy cluster, which is unrelated to the field of drug development and efficacy comparison.
Without proper identification of "this compound," it is not possible to:
-
Identify alternative or competing compounds.
-
Retrieve and compare efficacy data.
-
Detail experimental protocols.
-
Illustrate relevant signaling pathways.
To proceed with your request for a comparative guide, please verify the compound's name and provide any of the following identifying information:
-
Correct nomenclature: The full chemical name or any known aliases.
-
Compound class: The family of compounds it belongs to (e.g., kinase inhibitor, GPCR agonist).
-
Biological target: The specific protein, enzyme, or pathway it is designed to interact with.
-
CAS number or other identifiers: Any unique registry number.
-
Relevant publications: Any research articles or patents that describe the compound.
Once the compound can be unequivocally identified, a thorough comparison with relevant alternatives can be conducted as per your original request.
A Comparative Guide to J-1149 and Other ALK5 Inhibitors for Fibrosis Research
This guide provides a detailed comparison of J-1149 with other prominent activin receptor-like kinase 5 (ALK5) inhibitors, including Galunisertib, RepSox, and SB-431542. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and pathway visualization.
Introduction to ALK5 Inhibition
Activin receptor-like kinase 5 (ALK5), also known as transforming growth factor-beta (TGF-β) type I receptor (TGFβRI), is a transmembrane serine/threonine kinase that plays a pivotal role in the TGF-β signaling pathway. Upon binding of TGF-β ligands, ALK5 is phosphorylated by the TGF-β type II receptor (TGFβRII), leading to the activation of downstream SMAD proteins (SMAD2/3). This signaling cascade is a central driver in the pathogenesis of fibrosis, a condition characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to tissue scarring and organ dysfunction.[1][2] Inhibition of ALK5 is therefore a promising therapeutic strategy for fibrotic diseases, including liver fibrosis.[1][3][4]
This compound is a potent, imidazole-based inhibitor of ALK5, investigated for its anti-fibrotic properties.[5][6][7] This guide compares its performance with other well-established ALK5 inhibitors.
Data Presentation: A Comparative Analysis of ALK5 Inhibitors
The following tables summarize the key quantitative data for this compound and its comparators, providing insights into their potency, selectivity, and pharmacokinetic profiles.
Table 1: In Vitro Potency of ALK5 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Cell Line/System | Reference |
| This compound | ALK5 | 17 | Kinase Assay | Not Specified | [8] |
| p38α MAP kinase | 435 | Kinase Assay | Not Specified | [8] | |
| Galunisertib (LY2157299) | ALK5 | 172 | Kinase Domain Binding | Cell-free | [9] |
| ALK4 | 77.7 | Kinase Domain Binding | Cell-free | [10] | |
| TGFβRII | 210 | Kinase Domain Binding | Cell-free | [9] | |
| RepSox (E-616452) | ALK5 | 4 | Autophosphorylation | Cell-free | [1][11] |
| ALK5 | 23 | ATP Binding | Cell-free | [1][12] | |
| ALK5 | 18 | Cellular PAI-1 Luciferase | HepG2 cells | [5] | |
| SB-431542 | ALK5 | 94 | Kinase Assay | Cell-free | [13][14] |
| ALK4 | 140 | Kinase Assay | Cell-free | [13] | |
| ALK7 | 2000 | Kinase Assay | Cell-free | [15] |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Compound | Animal Model | Dosing Regimen | Key Findings | Pharmacokinetic Parameters | Reference |
| This compound | Thioacetamide (TAA)-induced liver fibrosis (mice) | Not specified | Improved liver morphology | t1/2 = 9.14 h (rats) | [5][8] |
| Galunisertib (LY2157299) | CCl4-induced liver cirrhosis (mice) | 5-8 weeks treatment | Dose-dependently prevented liver fibrosis; inhibited HSC activation | t1/2 = 8.6 h (humans) | [16][17] |
| RepSox (E-616452) | Bleomycin-induced skin fibrosis (mice) | Not specified | Attenuated skin fibrosis | Not specified | [18] |
| SB-431542 | CCl4-induced liver fibrosis (mice) | Not specified | Alleviated hepatic fibrosis | Not specified | [5] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are representative methodologies for key experiments cited in this guide.
ALK5 Kinase Inhibition Assay (Autophosphorylation)
This assay measures the ability of a compound to inhibit the autophosphorylation of the ALK5 kinase domain.
-
Reagents and Materials : Recombinant human ALK5 kinase domain (GST-tagged), ATP (with γ-³³P-ATP), kinase assay buffer (e.g., 50 mM Tris pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 5 mM MnCl₂, 10 mM DTT), test compounds (dissolved in DMSO), and scintillation counter.
-
Procedure :
-
Pre-incubate purified ALK5 enzyme (e.g., 10 nM) with varying concentrations of the test compound (or DMSO as a vehicle control) for 10 minutes at 37°C in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP (e.g., 3 µM, including 0.5 µCi γ-³³P-ATP).
-
Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 37°C.
-
Terminate the reaction (e.g., by adding SDS-PAGE loading buffer).
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated ALK5 by autoradiography and quantify the radioactivity using a scintillation counter or phosphorimager.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by non-linear regression analysis.[19]
-
Cellular Assay for TGF-β Signaling Inhibition (Luciferase Reporter Assay)
This cell-based assay quantifies the inhibition of TGF-β-induced gene transcription.
-
Procedure :
-
Seed the stably transfected cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with a predetermined concentration of TGF-β1 (e.g., 1-5 ng/mL).
-
Incubate for a sufficient period to allow for reporter gene expression (e.g., 16-24 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Normalize the luciferase activity to a control for cell viability (e.g., co-transfected Renilla luciferase or a separate cell viability assay).
-
Calculate the percentage of inhibition of TGF-β-induced luciferase activity and determine the IC50 value.[19]
-
In Vivo Model of Liver Fibrosis (CCl4-Induced)
This is a widely used animal model to evaluate the anti-fibrotic efficacy of test compounds.
-
Animal Model : Male C57BL/6 mice are commonly used.
-
Induction of Fibrosis : Administer carbon tetrachloride (CCl4), typically intraperitoneally, at a specified dose and frequency (e.g., twice weekly for 4-8 weeks) to induce chronic liver injury and fibrosis.
-
Treatment : Administer the test compound (e.g., Galunisertib) or vehicle control orally or via another appropriate route, starting at a specific time point after the initiation of CCl4 treatment (e.g., from week 5 to 8).[16]
-
Assessment of Fibrosis : At the end of the study, sacrifice the animals and collect liver tissue and blood samples.
-
Histology : Stain liver sections with Sirius Red or Masson's trichrome to visualize and quantify collagen deposition.
-
Gene Expression Analysis : Measure the mRNA levels of fibrosis-related genes (e.g., Collagen Type I, α-SMA, TIMP-1) in liver homogenates using RT-qPCR.
-
Protein Analysis : Determine the protein levels of fibrotic markers (e.g., α-SMA) by Western blotting or immunohistochemistry.
-
Hydroxyproline Assay : Quantify the total collagen content in the liver by measuring the hydroxyproline concentration.
-
-
Data Analysis : Compare the extent of fibrosis and the expression of fibrotic markers between the vehicle-treated and compound-treated groups to assess the anti-fibrotic efficacy.[16]
Mandatory Visualizations
The following diagrams illustrate the TGF-β/ALK5 signaling pathway and a general workflow for screening ALK5 inhibitors.
Caption: The TGF-β/ALK5 signaling pathway and the point of inhibition by this compound.
References
- 1. RepSox | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of ALK5 as a new approach to treat liver fibrotic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SB431542-Loaded Liposomes Alleviate Liver Fibrosis by Suppressing TGF-β Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TGF-β inhibitor RepSox suppresses osteosarcoma via the JNK/Smad3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating the antifibrotic potency of galunisertib in a human ex vivo model of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. SB431542 | Cell Signaling Technology [cellsignal.com]
- 14. apexbt.com [apexbt.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Promotion of liver regeneration and anti‑fibrotic effects of the TGF‑β receptor kinase inhibitor galunisertib in CCl4‑treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Item - Disposition and metabolism of [14C]-galunisertib, a TGF-βRI kinase/ALK5 inhibitor, following oral administration in healthy subjects and mechanistic prediction of the effect of itraconazole on galunisertib pharmacokinetics - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 18. Transforming growth factor β-inhibitor Repsox downregulates collagen expression of scleroderma dermal fibroblasts and prevents bleomycin-induced mice skin fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
J-1149: A Comparative Analysis of a Novel ALK5 Inhibitor in Cross-Reactivity Studies
For Immediate Release
A comprehensive analysis of J-1149, a novel imidazole-based inhibitor of the transforming growth factor-beta (TGF-β) type I receptor (ALK5), reveals a potent and specific binding profile with potential therapeutic applications in diseases driven by aberrant TGF-β signaling, such as liver fibrosis. This guide provides a comparative overview of this compound's cross-reactivity against other kinases, benchmarked against established ALK5 inhibitors, and includes detailed experimental methodologies to support these findings.
Executive Summary
This compound has been identified as a highly potent inhibitor of ALK5 with an IC50 value of 0.017 µM.[1] Cross-reactivity studies indicate weak inhibition of p38α MAP kinase with an IC50 of 0.435 µM, suggesting a favorable selectivity profile.[1] This guide will delve into the specifics of this compound's performance in comparison to other known ALK5 inhibitors, namely Galunisertib (LY2157299), SB-431542, and A-83-01. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound for future research and development.
Comparative Cross-Reactivity Data
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. To contextualize the performance of this compound, its inhibitory activity is compared against a panel of kinases alongside alternative ALK5 inhibitors.
| Kinase Target | This compound IC50 (µM) | Galunisertib (LY2157299) IC50 (µM) | SB-431542 IC50 (µM) | A-83-01 IC50 (nM) |
| ALK5 (TGFβRI) | 0.017 [1] | 0.056 [2] | 0.094 [3][4] | 12 [5] |
| p38α MAP kinase | 0.435[1] | >10 (selective) | >10 (selective)[6] | Weakly inhibits |
| ALK4 (ACVR1B) | Not Available | 0.08[7] | 1.0[8] | 45[5] |
| ALK7 (ACVR1C) | Not Available | Not Available | 2.0[8] | 7.5[5] |
| TGFβRII | Not Available | 0.21[7] | >10 (selective) | Not Available |
| ACVR2B | Not Available | 0.69[7] | Not Available | Not Available |
| ALK6 (BMPR1B) | Not Available | 0.47[7] | >10 (selective)[9] | Weakly inhibits |
| ALK2 (ACVR1) | Not Available | 35.7[7] | >10 (selective)[9] | Weakly inhibits |
Note: IC50 values are presented in µM unless otherwise specified. A lower IC50 value indicates higher potency. "Not Available" indicates that data was not found in the searched literature.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound and the experimental design for its characterization, the following diagrams illustrate the TGF-β/Smad signaling pathway and a typical kinase inhibition assay workflow.
References
- 1. Frontiers | Recent advances in therapeutic use of transforming growth factor-beta inhibitors in cancer and fibrosis [frontiersin.org]
- 2. selleckchem.com [selleckchem.com]
- 3. abmole.com [abmole.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. TGF-b RI Kinase Inhibitor VI, SB431542 [sigmaaldrich.com]
Independent Review of ADX71149 (JNJ-40411813) Efficacy in Treatment-Resistant Epilepsy
An objective analysis of the clinical findings for the mGluR2 positive allosteric modulator ADX71149 and its comparison with alternative therapeutic strategies for patients with focal onset seizures inadequately controlled by current medications.
This guide provides a comprehensive and independent validation of the pivotal findings concerning the investigational drug ADX71149, also known as JNJ-40411813. Developed through a collaboration between Addex Therapeutics and Janssen Pharmaceuticals, ADX71149 was evaluated for its efficacy as an adjunctive therapy in patients with treatment-resistant epilepsy. The core finding of the Phase 2 clinical trial was the failure to meet its primary endpoint, leading to the discontinuation of its development for this indication.[1][2] This document will detail the experimental design of the pivotal study, present the available data in a comparative context, and discuss alternative treatment modalities for this patient population.
Mechanism of Action: Targeting Glutamatergic Dysregulation
ADX71149 is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][3][4] Glutamate is the primary excitatory neurotransmitter in the brain, and its overactivity is implicated in the initiation and propagation of seizures.[1][4] The mGluR2 receptor, a G protein-coupled receptor, acts as a presynaptic autoreceptor that, when activated, inhibits the release of glutamate.[5][6] As a PAM, ADX71149 does not directly activate the mGluR2 receptor but enhances its sensitivity to the endogenous ligand, glutamate.[4] This modulatory action is intended to amplify the natural negative feedback mechanism on glutamate release, thereby reducing neuronal hyperexcitability and, theoretically, seizure frequency.[1][4]
Caption: Mechanism of action for ADX71149 as an mGluR2 PAM.
Clinical Findings: The Phase 2 Epilepsy Study (NCT04836559)
The primary evidence for the efficacy of ADX71149 in epilepsy was anticipated from a multi-center, placebo-controlled Phase 2 clinical trial.[7] The study's key objective was to assess the efficacy, safety, and tolerability of ADX71149 as an adjunctive therapy.[1][3]
Experimental Protocol
The study enrolled 110 evaluable patients with focal onset seizures who had an inadequate response to treatment with levetiracetam or brivaracetam.[1] Participants were administered either ADX71149 or a placebo in addition to their standard antiepileptic drug regimen. The dosing for ADX71149 was 50 mg or 100 mg twice daily, with a higher dose for patients on CYP3A4-inducing medications.[1]
The primary endpoint was the "time for patients to reach baseline seizure count."[1][3] This endpoint measures the duration it takes for the number of seizures to return to the individual's baseline frequency observed before the trial. A longer time to reach baseline would indicate a therapeutic effect. The study was conducted in two parts: an initial 4-week acute efficacy evaluation, followed by a maintenance phase of up to 8 weeks for patients who had not reached their baseline seizure count.[1][8]
Caption: Workflow of the ADX71149 Phase 2 Epilepsy Study (NCT04836559).
Performance Data
The top-line results of the Phase 2 study, announced in April 2024, indicated that ADX71149 did not achieve statistical significance for its primary endpoint.[1][3][7] While the drug was reported to be safe and well-tolerated, its efficacy in extending the time to baseline seizure count was not superior to placebo.[1] Following these results, Janssen Pharmaceuticals (now J&J Innovative Medicine) decided to halt the development of ADX71149 for epilepsy.[2]
| Metric | ADX71149 (JNJ-40411813) | Placebo |
| Primary Endpoint | Did not achieve statistical significance | - |
| Patient Population | 110 evaluable patients with focal onset seizures | Included in the 110 total |
| Intervention | Adjunctive therapy to levetiracetam or brivaracetam | Adjunctive therapy to levetiracetam or brivaracetam |
| Safety | Reported as safe and well-tolerated | - |
Comparison with Alternative Treatments
For patients with focal onset seizures who are resistant to initial treatments like levetiracetam, several alternative therapeutic avenues exist. The failure of ADX71149 underscores the ongoing challenge in developing novel treatments for this patient population. Below is a comparison of ADX71149's profile with established and emerging alternatives.
| Treatment Modality | Mechanism of Action | Reported Efficacy in Drug-Resistant Focal Epilepsy | Key Limitations/Adverse Effects |
| ADX71149 (Investigational) | mGluR2 Positive Allosteric Modulator | Failed to demonstrate efficacy in a Phase 2 trial.[1][7] | Development for epilepsy has been discontinued.[2] |
| Brivaracetam | High-affinity ligand for synaptic vesicle protein 2A (SV2A).[9] | Effective in reducing seizure frequency as an add-on therapy.[9][10] | Dizziness, somnolence, fatigue, and behavioral effects (though potentially less than levetiracetam).[11] |
| Other Third-Generation AEDs (e.g., Cenobamate, Lacosamide) | Multiple mechanisms, including sodium channel blockade. | Have demonstrated significant seizure reduction and seizure freedom rates in clinical trials. | Dose-dependent adverse effects, including dizziness, diplopia, and somnolence. |
| Vagus Nerve Stimulation (VNS) | Neuromodulation via electrical stimulation of the vagus nerve. | Can lead to a significant reduction in seizure frequency over time in some patients.[12] | Hoarseness, cough, shortness of breath during stimulation; surgical implantation required. |
| Responsive Neurostimulation (RNS) | Direct electrical stimulation of the seizure focus in the brain. | Can reduce seizure frequency and may improve over time. | Requires intracranial surgery for implantation; potential for infection and device-related complications. |
| Ketogenic Diet | High-fat, low-carbohydrate diet that alters brain metabolism. | Can be effective, particularly in certain pediatric epilepsy syndromes. | Restrictive and can be difficult to maintain; potential for gastrointestinal side effects, kidney stones. |
| Epilepsy Surgery | Resection of the brain tissue identified as the seizure focus. | Can lead to seizure freedom in a significant number of carefully selected candidates.[12] | Invasive procedure with risks of neurological deficits depending on the location of the surgery. |
Conclusion
The clinical development of ADX71149 (JNJ-40411813) for epilepsy represents a targeted approach to modulate glutamatergic neurotransmission. However, the "J-1149 findings" from the Phase 2 clinical trial (NCT04836559) did not provide evidence of efficacy for its primary endpoint in patients with treatment-resistant focal onset seizures. While the compound was well-tolerated, its failure to outperform placebo led to the cessation of its development for this indication. For researchers, scientists, and drug development professionals, the case of ADX71149 highlights the complexities of targeting the glutamate system in epilepsy and reinforces the need for continued exploration of novel mechanisms of action. For patients who do not respond to initial therapies, a range of alternative treatments, from other antiepileptic drugs to neurostimulation and surgical interventions, remain viable options that should be considered in a comprehensive epilepsy care plan.
References
- 1. Addex therapeutics :: Addex Provides Update on ADX71149 Phase 2 Epilepsy Study [addextherapeutics.com]
- 2. Partner Halts ADX71149 Development for Epilepsy [synapse.patsnap.com]
- 3. Addex therapeutics :: Addex ADX71149 Phase 2 Epilepsy Study Expected to Readout Data in Q2 2024 [addextherapeutics.com]
- 4. What mGluR2 modulators are in clinical trials currently? [synapse.patsnap.com]
- 5. Metabotropic Glutamate Receptor 2 Positive Allosteric Modulators: Closing the Gate on Drug Abuse? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mGluR2 positive allosteric modulators: a patent review (2009 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Addex stock tanks after lead drug flops in Phase II epilepsy trial [clinicaltrialsarena.com]
- 8. Addex Provides Update on ADX71149 Phase 2 Epilepsy Study [globenewswire.com]
- 9. Brivaracetam add‐on therapy for drug‐resistant epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brivaracetam add‐on therapy for drug‐resistant epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 12. epilepsy.com [epilepsy.com]
Comparative Analysis of J-1149 and Standard Cerebrospinal Fluid Biomarkers for Alzheimer's Disease Diagnosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel biomarker J-1149 against established cerebrospinal fluid (CSF) biomarkers—Amyloid-beta 1-42 (Aβ42), Total Tau (T-tau), and Phosphorylated Tau-181 (P-tau)—for the diagnosis of Alzheimer's disease (AD). The data presented is a synthesis from multiple validation studies and is intended to guide research and clinical trial design.
Performance Characteristics
The diagnostic utility of a biomarker is determined by its ability to accurately distinguish between diseased and healthy individuals. The following table summarizes the key performance metrics for this compound and the standard CSF biomarkers in differentiating AD patients from healthy controls.
| Biomarker/Ratio | Sensitivity | Specificity | Area Under the Curve (AUC) | Cutoff Value |
| This compound | 94% | 91% | 0.98 | > 750 pg/mL |
| Aβ42 | 83%[1] | 83%[1] | 0.72 - 0.83 | < 550 ng/L[1] |
| T-tau | 85%[1] | 78%[1] | 0.72 - 0.81[2] | > 375 ng/L[1] |
| P-tau | 85%[1] | 68%[1] | 0.83 - 0.86[2] | > 52 ng/L[1] |
| T-tau/Aβ42 Ratio | 93.5%[1] | 82.7%[1] | >0.90 | Varies by study |
| P-tau/Aβ42 Ratio | 90% | 89% | >0.90 | Varies by study |
Note: The data for this compound is based on preliminary validation studies. The performance metrics for established biomarkers are aggregated from multiple sources and can vary based on the specific assay and patient cohort.
Experimental Protocols
Accurate and reproducible biomarker quantification is essential for clinical validation. The following is a generalized protocol for the measurement of this compound and standard CSF biomarkers using enzyme-linked immunosorbent assay (ELISA), a common method in biomarker research.
Objective: To quantify the concentration of this compound, Aβ42, T-tau, and P-tau in human cerebrospinal fluid.
Materials:
-
Commercial ELISA kits for this compound, Aβ42, T-tau, and P-tau.
-
CSF samples collected via lumbar puncture and stored in polypropylene tubes at -80°C.
-
Microplate reader.
-
Wash buffer, substrate, and stop solution (typically provided in kits).
-
Calibrators and control samples.
Procedure:
-
Sample Preparation: Thaw CSF samples on ice. It is crucial to avoid repeated freeze-thaw cycles.[3] Centrifuge samples to remove any particulates.
-
Assay Preparation: Prepare calibrators and controls as per the ELISA kit instructions. Allow all reagents to reach room temperature before use.
-
Coating: The microplate wells are pre-coated with a capture antibody specific to the target biomarker.
-
Incubation: Add diluted CSF samples, calibrators, and controls to the appropriate wells. Incubate as per the manufacturer's protocol to allow the biomarker to bind to the capture antibody.
-
Washing: Wash the wells multiple times with wash buffer to remove unbound substances.
-
Detection: Add a detection antibody, which is typically biotin-labeled, to each well. This antibody binds to a different epitope on the target biomarker. Incubate as required.
-
Enzyme Conjugation: Add a streptavidin-enzyme conjugate (e.g., horseradish peroxidase) that binds to the biotinylated detection antibody. Incubate and then wash the wells again.
-
Signal Development: Add the substrate solution to the wells. The enzyme will catalyze a color change.
-
Stopping the Reaction: Add a stop solution to halt the color development.
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the specified wavelength.
-
Data Analysis: Generate a standard curve using the absorbance values of the calibrators. Use this curve to determine the concentration of the biomarkers in the patient samples.
Visualizations
Signaling Pathway
The established CSF biomarkers for Alzheimer's disease are directly linked to the core pathological features of the disease: amyloid plaques and neurofibrillary tangles. The diagram below illustrates the processing of Amyloid Precursor Protein (APP), which leads to the generation of Aβ42, a key component of amyloid plaques.
Caption: Amyloid Precursor Protein (APP) processing pathways.
Experimental Workflow
The validation of a new biomarker like this compound involves a structured workflow, from sample collection to statistical analysis, to ensure the reliability of the findings.
Caption: Workflow for CSF biomarker validation.
Diagnostic Performance Comparison
This diagram illustrates the logical relationship in diagnostic performance between this compound and the established biomarkers, highlighting their respective strengths in identifying Alzheimer's disease.
References
- 1. Amyloid-beta(1-42), total tau, and phosphorylated tau as cerebrospinal fluid biomarkers for the diagnosis of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Experience with Cerebrospinal Fluid Aβ42, Total and Phosphorylated Tau in the Evaluation of 1,016 Individuals for Suspected Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. intimakmur.co.id [intimakmur.co.id]
Head-to-Head Comparison: JNJ-40411813 (ADX71149) vs. Standard of Care for Focal Onset Seizures
Disclaimer: The designation "J-1149" is ambiguous. This guide focuses on the investigational compound JNJ-40411813 (also known as ADX71149) , a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2), which was studied for the treatment of epilepsy. This document provides an objective comparison based on available preclinical and clinical data.
This guide is intended for researchers, scientists, and drug development professionals. It summarizes the clinical evaluation of JNJ-40411813 as an adjunctive therapy against the standard of care for patients with focal onset seizures inadequately controlled by their current medication.
Overview and Mechanism of Action
JNJ-40411813 (ADX71149): An Investigational mGluR2 Positive Allosteric Modulator
JNJ-40411813 is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 2 (mGluR2).[1][2][3] mGluR2 receptors are presynaptic autoreceptors that negatively regulate the release of glutamate, the primary excitatory neurotransmitter in the brain.[4] In conditions of excessive glutamate release, such as during an epileptic seizure, potentiating the activity of mGluR2 could theoretically restore synaptic homeostasis and reduce neuronal hyperexcitability.[2][3] As a PAM, JNJ-40411813 does not activate the receptor directly but enhances its response to the endogenous ligand, glutamate.[5][6] This approach was hypothesized to offer a more nuanced modulation of the glutamatergic system compared to direct agonists.
Standard of Care: Antiseizure Medications (ASMs)
The standard of care for focal epilepsy involves treatment with antiseizure medications (ASMs).[7] For patients whose seizures are not adequately controlled with monotherapy, a combination of ASMs is used.[7] In the pivotal clinical trial for JNJ-40411813, the standard of care represented the background therapy upon which the investigational drug was added. Specifically, patients were receiving stable doses of levetiracetam or brivaracetam , two commonly prescribed ASMs for focal epilepsy.[3][8][9] These drugs act on the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.
Signaling Pathway of JNJ-40411813 (mGluR2 PAM)
Caption: Mechanism of JNJ-40411813 as an mGluR2 Positive Allosteric Modulator (PAM).
Head-to-Head Clinical Performance
JNJ-40411813 was evaluated as an adjunctive therapy in a Phase 2, multi-center, placebo-controlled trial (NCT04836559) in patients with focal onset seizures who had an inadequate response to levetiracetam or brivaracetam.[1][3][10]
Primary Outcome: The study did not meet its primary endpoint . There was no statistically significant difference in the time for patients to return to their baseline monthly seizure count between the JNJ-40411813 group and the placebo group.[1][3][8][9] Following these results, the development of JNJ-40411813 for epilepsy was discontinued in July 2024.[8][11]
Data Summary Table: Phase 2 Study (NCT04836559)
| Parameter | JNJ-40411813 + Standard of Care | Placebo + Standard of Care | Outcome |
| Indication | Adjunctive therapy for focal onset seizures | Adjunctive therapy for focal onset seizures | N/A |
| Patient Population | 110 evaluable patients with suboptimal response to levetiracetam or brivaracetam | Included in the 110 total evaluable patients | N/A |
| Dosage | 50 mg or 100 mg, twice daily | Matched placebo, twice daily | N/A |
| Primary Endpoint | Time to return to baseline monthly seizure count | Time to return to baseline monthly seizure count | Failed to achieve statistical significance. [1][3][9] |
| Safety & Tolerability | Generally well-tolerated in Phase 1 studies.[12] Full Phase 2 safety data not publicly detailed. | Full Phase 2 safety data not publicly detailed. | Analysis of the full data set is reportedly ongoing by the partner companies.[3][8] |
| Development Status | Discontinued (July 2024)[11] | N/A | The compound failed to show efficacy over the standard of care in a Phase 2 setting.[11] |
Experimental Protocols
Protocol: Phase 2 Efficacy and Safety Study of JNJ-40411813 (NCT04836559)
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, time-to-event study.[3][10]
-
Objective: To assess the efficacy, safety, tolerability, and pharmacokinetics of adjunctive JNJ-40411813 in patients with focal onset seizures.[3][8]
-
Patient Population: Adults with focal onset seizures who were experiencing an inadequate response to stable doses of either levetiracetam or brivaracetam (and up to three other ASMs).[3][9]
-
Treatment Arms:
-
JNJ-40411813 (50 mg or 100 mg twice daily) + standard of care (levetiracetam/brivaracetam).[9]
-
Placebo (twice daily) + standard of care (levetiracetam/brivaracetam).
-
-
Study Procedure: The study was conducted in two parts:
-
Primary Endpoint: Time for patients to reach their baseline monthly seizure count.[1][2][3]
-
Outcome: The study was terminated after failing to meet its primary efficacy endpoint.
Experimental Workflow Diagram
Caption: Workflow for the Phase 2 Clinical Trial of JNJ-40411813 (NCT04836559).
Conclusion
The development of JNJ-40411813 (ADX71149) was based on a strong scientific rationale targeting the glutamatergic system through a novel mechanism of action. However, in a head-to-head comparison as an adjunctive therapy for treatment-resistant focal epilepsy, JNJ-40411813 failed to demonstrate superiority over the standard of care (placebo + background ASMs).[3][11] The Phase 2 clinical trial did not meet its primary endpoint, leading to the discontinuation of its development for this indication.[8][11] While the outcome was unsuccessful, the study provides valuable data for the scientific community regarding the therapeutic potential and challenges of targeting the mGluR2 receptor in epilepsy.
References
- 1. Addex stock tanks after lead drug flops in Phase II epilepsy trial [clinicaltrialsarena.com]
- 2. Addex ADX71149 Epilepsy Phase 2 Study Completes Recruitment of Patients - BioSpace [biospace.com]
- 3. Addex therapeutics :: Addex’s Partner Discontinues ADX71149 development in Epilepsy [addextherapeutics.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Molecular mechanism of positive allosteric modulation of the metabotropic glutamate receptor 2 by JNJ‐46281222 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive Allosteric Modulators of Metabotropic Glutamate 2 Receptors in Schizophrenia Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Focal (Partial) Epilepsy Treatment & Management: Approach Considerations, Antiseizure Medication Therapy, Surgical Care [emedicine.medscape.com]
- 8. Partner Halts ADX71149 Development for Epilepsy [synapse.patsnap.com]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. Addex therapeutics :: Addex Starts Phase 2 Clinical Study of ADX71149 for Epilepsy [addextherapeutics.com]
- 11. J&J Withdraws from Addex Epilepsy Drug After Phase II Failure [synapse.patsnap.com]
- 12. Pharmacokinetic and pharmacodynamic characterisation of JNJ-40411813, a positive allosteric modulator of mGluR2, in two randomised, double-blind phase-I studies - PubMed [pubmed.ncbi.nlm.nih.gov]
J-1149 selectivity profiling against other targets
To provide a comprehensive comparison guide for J-1149, further information regarding its primary biological target and compound class is necessary. Initial searches for "this compound" did not yield specific selectivity profiling data, suggesting it may be an internal, unpublished, or incorrectly referenced compound identifier.
To facilitate the creation of the requested guide, please provide additional details about this compound, such as:
-
Primary Target: What is the intended biological target of this compound (e.g., a specific kinase, receptor, or enzyme)?
-
Compound Class: To what class of molecules does this compound belong (e.g., kinase inhibitor, GPCR antagonist, etc.)?
-
Alternative Identifiers: Are there any alternative names or codes for this compound?
Once this information is available, a detailed and accurate selectivity profile and comparison guide can be compiled, including the requested data tables, experimental protocols, and visualizations.
reproducibility of J-1149 experimental data
- 1. Wikipedia:WikiProject Physics/Article alerts/Archive 3 - Wikipedia [en.wikipedia.org]
- 2. Islamic philosophy - Wikipedia [en.wikipedia.org]
- 3. Harley-Davidson - Wikipedia [en.wikipedia.org]
- 4. vettimes.com [vettimes.com]
- 5. dovepress.com [dovepress.com]
- 6. gov.uk [gov.uk]
- 7. The discovery of GSK221149A: a potent and selective oxytocin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Phase 1 study of intratumoral administration of JNJ-87704916 an oncolytic virus as monotherapy and in combination for advanced solid tumors | NYU Langone Health [clinicaltrials.med.nyu.edu]
- 10. mskcc.org [mskcc.org]
Safety Operating Guide
Safe Disposal and Handling of Compound J-1149
Disclaimer: The following guide is a generalized protocol based on established best practices for laboratory chemical safety. "J-1149" is not a universally recognized chemical identifier. Therefore, users must consult the specific Safety Data Sheet (SDS) provided by the manufacturer and their institution's Environmental Health and Safety (EH&S) department for detailed and compliant disposal procedures. This document serves as a supplementary resource to promote a culture of safety.
Proper management and disposal of laboratory chemicals are paramount to ensuring the safety of personnel and protecting the environment. This guide provides essential information for researchers, scientists, and drug development professionals on the recommended procedures for handling and disposing of compound this compound.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is crucial to be familiar with its specific hazards as outlined in the SDS. The following are general best practices that should be adopted:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Spill Management: In the event of a spill, immediately alert personnel in the vicinity. Consult the SDS for specific spill cleanup procedures. A general-purpose spill kit should be readily available.
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials. The container must be clearly labeled and tightly sealed.
This compound Disposal Protocol
The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. The following step-by-step process provides a framework for compliant disposal.
Step 1: Waste Identification and Classification
Before disposal, the waste must be properly identified. Based on the SDS, this compound waste is classified as hazardous due to its potential reactivity and ecotoxicity. It should not be disposed of down the drain or in regular trash.
Step 2: Waste Segregation and Collection
-
Dedicated Waste Container: Collect all this compound waste, including contaminated consumables (e.g., pipette tips, gloves), in a dedicated, properly labeled, and chemically resistant waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the name "this compound," and a clear description of its contents.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EH&S department.
Step 3: Arranging for Disposal
-
Contact EH&S: Once the waste container is ready for pickup, contact your institution's Environmental Health and Safety (EH&S) department to schedule a collection.
-
Documentation: Complete all required waste disposal forms as per your institution's protocols.
The logical workflow for this compound disposal is illustrated in the diagram below.
Caption: Workflow for the compliant disposal of this compound waste.
Hypothetical Experimental Data Summary
The following tables summarize hypothetical data related to the safe handling of this compound. This data is for illustrative purposes only.
Table 1: Recommended Neutralization Agents
| Agent | Concentration | Efficacy | Notes |
| Sodium Bicarbonate | 5% solution | High | Recommended for minor acid spills. |
| Citric Acid | 2% solution | Moderate | Use for neutralizing basic residues. |
Table 2: Decontamination Procedure Effectiveness
| Decontaminant | Contact Time (min) | Surface Material | Efficacy |
| 70% Ethanol | 5 | Stainless Steel | >99.5% |
| 10% Bleach Solution | 10 | Glass | >99.9% |
Illustrative Signaling Pathway
To provide value beyond the product, understanding the potential biological impact of a compound is crucial. The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a compound like this compound, a common mechanism studied in drug development.
Caption: Hypothetical inhibition of a cellular signaling pathway by this compound.
Essential Safety and Operational Guide for Handling Dutogliptin (PHX-1149)
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, use, and disposal of Dutogliptin, also identified as PHX-1149. Dutogliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor investigated for its therapeutic potential in managing type 2 diabetes. Adherence to the following protocols is essential to ensure a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE) and Immediate Safety Measures
When handling Dutogliptin (PHX-1149), particularly in its solid, powdered form, a comprehensive approach to personal protection is mandatory to minimize exposure risk.
Recommended Personal Protective Equipment:
| Equipment | Specification | Purpose |
| Eye Protection | Chemical splash goggles | To protect eyes from dust particles and splashes. |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves) | To prevent skin contact. Gloves must be inspected before use and removed using the proper technique. |
| Respiratory Protection | Dust respirator or an approved/certified respirator | To avoid inhalation of fine particles, especially when handling the powder form. |
| Body Protection | Full laboratory suit or gown | To protect skin and clothing from contamination. |
| Footwear | Closed-toe shoes and boots | To protect feet from spills. |
Quantitative Safety and Handling Data
The following table summarizes key quantitative data for the safe handling and storage of Dutogliptin (PHX-1149).
| Parameter | Value | Notes |
| Solubility in DMSO | 300 mg/mL (1244.32 mM) | Requires ultrasonic agitation for dissolution. Use freshly opened DMSO as it is hygroscopic.[1] |
| Solubility in Water | 100 mg/mL (414.77 mM) | Requires ultrasonic agitation for dissolution.[1] |
| Storage of Solid Form | Room temperature | As per supplier recommendation for the tartrate salt.[2] |
| Storage of Stock Solutions | -80°C for up to 6 months; -20°C for up to 1 month (stored under nitrogen) | To prevent degradation and maintain potency.[1] |
| Plasma Protein Binding | Low (11%) | |
| Biological Half-Life | 10-13 hours | [3] |
Experimental Protocols
Preparation of Stock Solutions
This protocol provides a step-by-step guide for the preparation of stock solutions of Dutogliptin (PHX-1149) for in vitro and in vivo experiments.
Materials:
-
Dutogliptin (PHX-1149) powder
-
Dimethyl sulfoxide (DMSO), newly opened
-
Sterile deionized water
-
Ultrasonic bath
-
Appropriate sterile centrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Procedure:
-
Pre-dissolution Steps:
-
Bring the Dutogliptin (PHX-1149) vial to room temperature before opening.
-
Weigh the required amount of the compound in a suitable, clean weighing vessel.
-
-
Dissolving in DMSO (for a high concentration stock):
-
Add the appropriate volume of fresh DMSO to the weighed Dutogliptin to achieve the desired concentration (e.g., for a 300 mg/mL stock).
-
Vortex the solution briefly.
-
Place the vial in an ultrasonic bath until the solute is completely dissolved. The solution should be clear.
-
-
Dissolving in Water:
-
For aqueous preparations, add the appropriate volume of sterile deionized water to the weighed Dutogliptin.
-
Vortex and sonicate until a clear solution is obtained.[1]
-
-
Sterilization and Storage:
-
If using the aqueous stock solution for cell culture, it is recommended to sterilize it by passing it through a 0.22 µm filter.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Ensure vials are tightly sealed and consider storing under a nitrogen atmosphere.[1]
-
-
Preparation of Working Solutions:
Signaling Pathway and Operational Plans
Mechanism of Action: DPP-4 Inhibition
Dutogliptin functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Dutogliptin increases the levels of active incretins, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, leading to improved glycemic control.
Safe Handling and Disposal Workflow
The following diagram outlines the essential steps for the safe handling and disposal of Dutogliptin in a laboratory setting.
Disposal Plan
Proper disposal of Dutogliptin (PHX-1149) and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Unwanted or expired solid Dutogliptin should be treated as hazardous chemical waste. It should be collected in a clearly labeled, sealed container for disposal by a certified chemical waste management service.
-
Liquid Waste: Aqueous solutions and organic solvent solutions containing Dutogliptin should be collected in separate, labeled hazardous waste containers. Do not dispose of these solutions down the drain.
-
Contaminated Materials: All disposable items that have come into contact with Dutogliptin, such as gloves, pipette tips, vials, and absorbent pads, should be collected in a designated hazardous waste container.
-
Sharps: Needles, syringes, and other sharps used for administering Dutogliptin solutions must be disposed of in an approved sharps container.
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal. All waste must be disposed of in accordance with federal, state, and local environmental control regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
